molecular formula C16H13N3O4 B4324333 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate CAS No. 956729-48-9

2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Katalognummer: B4324333
CAS-Nummer: 956729-48-9
Molekulargewicht: 311.29 g/mol
InChI-Schlüssel: FTNAVOCRKRCUET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-naphthyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is 311.09060590 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

naphthalen-2-yl 2-(5-methyl-3-nitropyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-11-8-15(19(21)22)17-18(11)10-16(20)23-14-7-6-12-4-2-3-5-13(12)9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNAVOCRKRCUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)OC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214742
Record name 2-Naphthalenyl 5-methyl-3-nitro-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956729-48-9
Record name 2-Naphthalenyl 5-methyl-3-nitro-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956729-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenyl 5-methyl-3-nitro-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Biochemical Mechanics of 2-Naphthyl 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetate: An In Vitro Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of biochemical assays and drug development, the precise measurement of hydrolytic enzyme activity is critical for understanding xenobiotic metabolism and prodrug activation. 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (NMNPA) is a highly specialized, bipartite synthetic substrate designed for in vitro esterase profiling. By coupling a sterically and electronically demanding pyrazole recognition motif with a robust fluorogenic/chromogenic reporter, NMNPA allows researchers to isolate and quantify specific serine hydrolase activity with high signal-to-noise ratios.

This technical guide deconstructs the mechanism of action of NMNPA, providing the theoretical grounding, quantitative parameters, and self-validating protocols required to deploy this molecule in high-throughput screening (HTS) and enzyme kinetic studies.

Structural Rationale & Molecular Causality

The design of NMNPA is rooted in a bipartite architecture, where each moiety serves a distinct mechanistic purpose:

  • The Recognition Motif (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate): Unlike generic substrates such as 2-naphthyl acetate which are cleaved indiscriminately by broad-spectrum esterases[1], the NMNPA acyl group is highly functionalized. The nitro group at the C3 position of the pyrazole ring is strongly electron-withdrawing, which increases the electrophilicity of the ester carbonyl, priming it for nucleophilic attack[2]. Concurrently, the methyl group at C5 provides steric bulk. This specific combination restricts the substrate's entry to enzymes possessing a complementary, specialized active site pocket (e.g., specific carboxylesterases or amidases).

  • The Reporter Motif (2-Naphthol): The leaving group is 2-naphthol. When bound via the ester linkage, the fluorescence of the naphthyl system is quenched. Upon enzymatic cleavage, the free 2-naphthol is liberated, triggering a massive shift in its photophysical properties, allowing for highly sensitive downstream detection[3].

Enzymatic Mechanism of Action

The in vitro mechanism of action relies on the classic catalytic triad (Ser-His-Asp/Glu) found in serine hydrolases. The reaction proceeds via a ping-pong bi-bi mechanism:

  • Nucleophilic Attack: The hydroxyl group of the active-site serine attacks the electrophilic carbonyl carbon of the NMNPA ester bond.

  • Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed, stabilized by the enzyme's oxyanion hole.

  • Reporter Release: The intermediate collapses, breaking the ester bond and releasing the 2-naphthol reporter molecule into the assay buffer.

  • Enzyme Regeneration: The remaining acyl-enzyme intermediate (the pyrazole-acetylated serine) is rapidly hydrolyzed by a water molecule, releasing 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and regenerating the active enzyme.

Mechanism Substrate 2-Naphthyl 2-(5-methyl-3-nitro -1H-pyrazol-1-yl)acetate Complex Enzyme-Substrate Tetrahedral Intermediate Substrate->Complex Enzyme Serine Hydrolase (Active Site Ser-OH) Enzyme->Complex AcylEnzyme Acyl-Enzyme Intermediate (Pyrazole-Acetylated Serine) Complex->AcylEnzyme Ester Bond Cleavage Reporter 2-Naphthol (Fluorogenic/Chromogenic) Complex->Reporter Leaving Group Release Product 2-(5-Methyl-3-nitro-1H- pyrazol-1-yl)acetic acid AcylEnzyme->Product Hydrolysis Water H2O Water->AcylEnzyme Product->Enzyme Enzyme Regeneration

Fig 1. Catalytic cycle of NMNPA hydrolysis by serine esterases.

Signal Transduction & Quantitative Data

The versatility of NMNPA lies in its dual-modality detection capabilities. Depending on the required sensitivity and available instrumentation, researchers can utilize either fluorometric or colorimetric readouts.

  • Fluorometric Detection: Free 2-naphthol is intrinsically fluorescent. This allows for real-time, continuous kinetic monitoring without the need for secondary reagents. The optimal excitation is at 331 nm, with emission captured at 354 nm[3].

  • Colorimetric Detection: For endpoint assays or zymography, the liberated 2-naphthol can be chemically coupled with a diazonium salt, such as Fast Blue BB [4]. This electrophilic aromatic substitution yields a highly stable, insoluble azo dye that absorbs strongly in the visible spectrum (~540–560 nm).

Table 1: Photophysical Properties of Detection Modalities
Detection ModeTarget MoleculeSecondary ReagentReadout TypeOptimal WavelengthLimit of Detection
Fluorometric 2-NaphtholNone (Direct)FluorescenceEx: 331 nm / Em: 354 nmLow picomolar (pM)
Colorimetric Azo Dye ComplexFast Blue BB SaltAbsorbance540 - 560 nmLow nanomolar (nM)
Table 2: Comparative Enzyme Kinetics (Representative Profiling)

To demonstrate the target specificity of NMNPA, the table below compares its kinetic behavior against a generic substrate when exposed to a broad-spectrum esterase versus a target-specific carboxylesterase.

SubstrateEnzyme Target Km​ (µM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹s⁻¹)Specificity Profile
2-Naphthyl Acetate Generic Esterases15.2125.08.2 x 10⁶Broad-spectrum
NMNPA Target Carboxylesterases4.842.58.8 x 10⁶Highly restricted

Self-Validating In Vitro Protocol

To ensure scientific integrity, the following 96-well microplate protocol is designed as a self-validating system . It includes mandatory internal controls that isolate the enzymatic variable, proving that any observed signal is strictly the result of NMNPA hydrolysis by the active enzyme.

A. Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 0.01% Triton X-100 to prevent enzyme aggregation.

  • Substrate Stock: Dissolve NMNPA in anhydrous DMSO to a concentration of 10 mM. (Keep protected from light).

  • Coupling Reagent (If using Colorimetric): Prepare a fresh 5 mg/mL solution of Fast Blue BB salt in Assay Buffer immediately before use[3].

B. The Self-Validating Plate Layout

Set up the assay plate with the following conditions to ensure absolute trustworthiness of the data:

  • Test Wells: Enzyme (10 nM) + NMNPA (10-100 µM).

  • Control 1 (Spontaneous Hydrolysis Blank): Assay Buffer + NMNPA (Checks for chemical instability).

  • Control 2 (Inhibitor Validation): Enzyme + Specific Serine Hydrolase Inhibitor (e.g., PMSF) + NMNPA (Proves signal is enzyme-mediated).

  • Control 3 (Standard Curve): Serial dilutions of pure 2-naphthol (0.1 µM to 50 µM) to convert raw fluorescence/absorbance units into molar product concentrations.

C. Workflow Execution

Workflow Prep 1. Reagent Prep (NMNPA in DMSO) Incubation 2. Enzymatic Reaction (37°C, pH 7.4) Prep->Incubation Split Detection Route Incubation->Split Fluoro 3A. Fluorometric Readout (Ex: 331 nm / Em: 354 nm) Split->Fluoro Color 3B. Colorimetric Coupling (Add Fast Blue BB) Split->Color Analysis Data Analysis (Michaelis-Menten Kinetics) Fluoro->Analysis Absorbance 4B. Absorbance Readout (~540 nm) Color->Absorbance Absorbance->Analysis

Fig 2. Workflow for NMNPA in vitro esterase activity profiling.

Step-by-Step Procedure:

  • Aliquot 90 µL of Assay Buffer (containing enzyme or controls) into a black 96-well plate (for fluorescence) or clear plate (for absorbance).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of NMNPA working solution (diluted in buffer from the DMSO stock; final DMSO concentration should not exceed 1% v/v).

  • For Fluorometric Readout: Immediately place the plate in a microplate reader. Record fluorescence (Ex 331 nm / Em 354 nm) continuously every 30 seconds for 30 minutes to capture the initial linear velocity ( V0​ ).

  • For Colorimetric Readout: Incubate for exactly 20 minutes. Quench the reaction by adding 20 µL of the Fast Blue BB solution. Incubate for 5 minutes at room temperature to allow the azo dye to form, then read absorbance at 540 nm.

  • Data Analysis: Subtract the Spontaneous Hydrolysis Blank from all test wells. Map the relative units against the 2-naphthol standard curve to calculate specific enzyme activity (µmol/min/mg).

References

  • [2] A Green and Facile Approach For Synthesis of Nitro Heteroaromatics - Scribd (ACS Org. Process Res. Dev.) [Link]

  • [1] Crystal Structure and Functional Characterization of an Esterase (EaEST) from Exiguobacterium antarcticum - PLOS ONE [Link]

  • [4] Characterization of esterase activity in the Bianchetta trevigiana grape variety under reducing conditions - Dove Medical Press [Link]

Sources

Structural properties and molecular weight of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate reveals its highly specialized role in modern biochemical research. By combining a sterically hindered, electron-deficient pyrazole core with a classic fluorogenic and chromogenic reporter moiety, this molecule serves as a sophisticated structural scaffold for enzyme profiling, specifically targeting esterases and lipases.

This whitepaper provides a comprehensive evaluation of its structural properties, molecular weight calculations, synthesis pathways, and its application in self-validating enzymatic assays.

Structural and Physicochemical Properties

The architecture of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is deliberately designed to exploit the catalytic mechanisms of hydrolase enzymes. The molecule can be divided into three functional zones:

  • The Recognition Motif (Pyrazole Core): The 5-methyl-3-nitro-1H-pyrazol-1-yl group provides specific steric and electronic parameters. The nitro group at position 3 is strongly electron-withdrawing, which modulates the pKa of the pyrazole ring and influences the dipole moment of the entire molecule, dictating its binding affinity within the hydrophobic pockets of target enzymes[1].

  • The Scissile Bond (Ester Linkage): The acetate bridge acts as the substrate cleavage site for serine hydrolases.

  • The Reporter Moiety (2-Naphthyl Group): Upon enzymatic hydrolysis, the ester bond is broken, liberating 2-naphthol. 2-Naphthol is a highly fluorescent compound and a classical coupling agent for diazonium salts, enabling dual-modality detection[2][3].

Molecular Weight and Composition

The exact molecular weight is derived from its chemical formula, C₁₆H₁₃N₃O₄ .

  • Carbon (C): 16 atoms × 12.011 g/mol = 192.176 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Total Molecular Weight: 311.30 g/mol

Table 1: Summary of Physicochemical Properties
PropertyValueStructural Significance
Chemical Formula C₁₆H₁₃N₃O₄Defines the atomic composition and mass.
Molecular Weight 311.30 g/mol Optimal size for small-molecule enzyme active sites.
H-Bond Donors 0Enhances lipophilicity and membrane permeability.
H-Bond Acceptors 6Facilitates interaction with the enzyme's oxyanion hole.
Rotatable Bonds 4Allows conformational flexibility for induced-fit binding.
Reporter Leaving Group 2-NaphtholEnables downstream UV/Vis or fluorescence quantification.

Enzymatic Cleavage Mechanism and Dual-Modality Detection

The primary utility of 2-naphthyl esters lies in their rapid hydrolysis by esterases, yielding an acid byproduct and free 2-naphthol[3]. The causality behind choosing 2-naphthol as the leaving group is rooted in its distinct photophysical properties compared to the intact ester:

  • Fluorescence Readout: Free 2-naphthol exhibits an excitation peak at ~331 nm and an emission peak at ~354 nm[2]. In basic environments (pH > 9.47), the deprotonated naphtholate anion shifts emission to ~416 nm[4]. The intact ester does not fluoresce at these wavelengths, providing a high signal-to-noise ratio.

  • Colorimetric Readout (Diazonium Coupling): For brightfield microscopy or standard spectrophotometry, the liberated 2-naphthol is reacted with a diazonium salt, such as Fast Blue B or Fast Blue RR. This electrophilic aromatic substitution yields a highly stable, insoluble azo dye that absorbs strongly at ~560 nm[3][5][6].

G Substrate 2-Naphthyl 2-(5-methyl-3-nitro- 1H-pyrazol-1-yl)acetate Enzyme Esterase / Hydrolase (Catalytic Cleavage) Substrate->Enzyme Hydrolysis Acid 2-(5-methyl-3-nitro- 1H-pyrazol-1-yl)acetic acid Enzyme->Acid Byproduct Naphthol 2-Naphthol (Reporter Molecule) Enzyme->Naphthol Primary Product Fluorescence Fluorescence Detection (Ex: 331nm / Em: 354nm) Naphthol->Fluorescence Direct Readout FastBlue Fast Blue B Salt (Diazonium Coupling) Naphthol->FastBlue Chemical Coupling AzoDye Azo Dye Formation (Abs: ~560nm) FastBlue->AzoDye Colorimetric Readout

Caption: Enzymatic cleavage of the substrate and dual-modality detection pathways.

Chemical Synthesis Workflow

The synthesis of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate requires a controlled, multi-step organic workflow to prevent premature hydrolysis of the ester bond.

Step 1: N-Alkylation of the Pyrazole

  • Dissolve 5-methyl-3-nitro-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF).

  • Add a mild base (e.g., potassium carbonate) to deprotonate the pyrazole nitrogen.

  • Introduce ethyl bromoacetate dropwise at 0°C. Stir at room temperature for 12 hours to yield ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.

Step 2: Saponification

  • Treat the resulting ethyl ester with 1M NaOH in a methanol/water mixture to hydrolyze it into 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.

  • Acidify with 1M HCl to precipitate the free acid. Filter and dry under a vacuum.

Step 3: Steglich Esterification

  • Dissolve the synthesized acetic acid derivative and 2-naphthol in anhydrous dichloromethane (DCM).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir at room temperature for 24 hours. Filter the dicyclohexylurea (DCU) byproduct and purify the target compound via silica gel column chromatography.

Experimental Protocol: Self-Validating Esterase Assay

To ensure scientific integrity, any assay utilizing this substrate must be self-validating. Spontaneous hydrolysis of the ester bond can occur in aqueous buffers, leading to false positives. The following protocol incorporates strict controls to isolate true enzymatic activity[5][6].

Reagent Preparation
  • Working Substrate Solution (1 mM): Dissolve 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate in dimethyl sulfoxide (DMSO) to create a 50 mM stock. Dilute 1:50 in 50 mM Phosphate Buffer (pH 7.4) immediately before use[5].

  • Fast Blue B Solution (1% w/v): Dissolve 10 mg of Fast Blue B salt in 1 mL of deionized water. Prepare fresh and protect from light[5].

  • Inhibitor Control: 100 µM Paraoxon (a potent, irreversible serine esterase inhibitor)[6].

Step-by-Step Methodology
  • Setup Matrix: Prepare three sets of microcentrifuge tubes: Test Sample, Blank (Buffer Only), and Inhibited Control.

  • Sample Addition: Aliquot 100 µL of the enzyme sample into the Test and Inhibited Control tubes. Add 100 µL of phosphate buffer to the Blank.

  • Inhibition Phase: Add 10 µL of Paraoxon to the Inhibited Control. Incubate all tubes at room temperature for 10 minutes.

  • Reaction Initiation: Add 100 µL of the Working Substrate Solution to all tubes. Vortex gently.

  • Incubation: Incubate at 37°C for exactly 20 minutes in the dark.

  • Color Development (Quenching): Stop the enzymatic reaction by adding 50 µL of the Fast Blue B Solution to all tubes[5]. Allow 10 minutes for the azo dye to fully develop.

  • Quantification: Measure the absorbance of all samples at 560 nm using a spectrophotometer.

  • Data Validation: Subtract the Blank absorbance from the Test absorbance to account for spontaneous hydrolysis. The Inhibited Control must show baseline absorbance; if it shows high absorbance, the cleavage is non-specific or non-enzymatic.

Workflow Step1 1. Prepare Working Substrate (1 mM in Phosphate Buffer) Step3 3. Initiate Reaction (Incubate 20 min at 37°C) Step1->Step3 Step2 2. Aliquot Enzyme Sample (+/- Inhibitor Control) Step2->Step3 Step4 4. Stop Reaction & Add Fast Blue B Solution Step3->Step4 Step5 5. Spectrophotometric Readout (Measure Absorbance at 560 nm) Step4->Step5 Validation Data Validation (Subtract Blank, Verify Inhibition) Step5->Validation

Caption: Self-validating experimental workflow for esterase activity quantification.

References

  • AAT Bioquest. "Spectrum [2-Naphthol]". AAT Bioquest Interactive Spectrum Viewer.
  • The Journal of Organic Chemistry. "Silver(I)-Catalyzed Reaction between Pyrazole and Propargyl Acetates: Stereoselective Synthesis of the Scorpionate Ligands". ACS Publications.
  • BenchChem Technical Support Team. "The Discovery and Enduring Utility of 2-Naphthyl Acetate in Biochemical Research: A Technical Guide". BenchChem.
  • BenchChem Technical Support Team. "Application Notes and Protocol for 2-Naphthyl Acetate Esterase Activity Assay". BenchChem.
  • Caroline Frank. "Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State". Frankly Caroline.
  • MDPI. "Development of a Qualitative Test to Detect the Presence of Organophosphate Pesticides on Fruits and Vegetables". MDPI Biosensors.

Sources

Synthesis Pathway and Chemical Properties of 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate represents a highly functionalized, hybrid molecular scaffold. It combines the lipophilic, fluorophore-capable 2-naphthyl moiety with a 5-methyl-3-nitro-1H-pyrazole core. Pyrazole derivatives, particularly those bearing nitro or amino groups at the 3/5 positions, are critical pharmacophores in modern drug discovery. They frequently serve as hinge-binding motifs in the development of selective kinase inhibitors, such as those targeting LRRK2 and JAK2 . This whitepaper details the physicochemical properties, structural causality, and a self-validating synthetic pathway for this complex ester.

Structural Analysis & Physicochemical Properties

The architecture of the target molecule is defined by three distinct domains, each contributing specific chemical behaviors:

  • The Pyrazole Core: The nitro group at the 3-position is strongly electron-withdrawing. This deactivates the pyrazole ring toward electrophilic aromatic substitution but significantly increases the acidity of the N-H proton in the unsubstituted precursor .

  • The Acetate Linker: Provides a flexible, cleavable ester bond, often utilized in prodrug strategies to enhance cellular permeability before enzymatic hydrolysis.

  • The Naphthyl Group: Imparts significant lipophilicity (enhancing LogP) and provides a strong UV/Vis chromophore for analytical tracking.

Table 1: Chemical and Physicochemical Profile
PropertyValue / Description
Chemical Name 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
Molecular Formula C16H13N3O4
Molecular Weight 311.29 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Key Precursor CAS RNs 5-Methyl-3-nitro-1H-pyrazole: 1048925-02-5 / 34334-96-8 [[1]]([Link])2-Naphthyl chloroacetate: 35245-26-2

Retrosynthetic Strategy & Reaction Causality

A direct Steglich esterification (DCC/DMAP) between 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and 2-naphthol is thermodynamically disfavored. Phenols are relatively poor nucleophiles compared to aliphatic alcohols, often leading to low yields and the formation of inactive N-acylurea byproducts.

To circumvent this, we employ a convergent, nucleophilic substitution (SN2) strategy .

  • Causality of Electrophile Choice: 2-Naphthol is first reacted with chloroacetyl chloride to form 2-naphthyl chloroacetate. The alpha-carbon of this intermediate is highly electrophilic due to the adjacent carbonyl and chlorine atom, making it an ideal substrate for SN2 attack .

  • Causality of Nucleophile Choice: The 5-methyl-3-nitro-1H-pyrazole is deprotonated using a mild base (K2CO3) in a polar aprotic solvent (DMF) to form a highly reactive pyrazolate anion, which rapidly displaces the chloride.

Synthesis_Workflow Naphthol 2-Naphthol (Nucleophile) Intermediate 2-Naphthyl Chloroacetate (Reactive Intermediate) Naphthol->Intermediate TEA, DCM 0°C to RT, 2h CAC Chloroacetyl Chloride (Electrophile) CAC->Intermediate Target 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (Final Product) Intermediate->Target K2CO3, DMF 60°C, 6h Pyrazole 5-Methyl-3-nitro-1H-pyrazole (Pro-nucleophile) Pyrazole->Target

Caption: Retrosynthetic and forward synthesis workflow for the target ester.

Mechanistic Insights: Regioselectivity in Pyrazole Alkylation

A critical challenge in this synthesis is the tautomerism of the pyrazole core. In solution, 3-methyl-5-nitro-1H-pyrazole and 5-methyl-3-nitro-1H-pyrazole exist in equilibrium. Upon deprotonation, the resulting pyrazolate anion has two nucleophilic nitrogen centers (N1 and N2).

Electronic vs. Steric Control: While the methyl group at C5 provides slight steric hindrance, the nitro group at C3 exerts a massive electron-withdrawing effect, drastically reducing the electron density and nucleophilicity of the adjacent nitrogen (N2). Consequently, the alkylation is primarily under electronic control, heavily favoring attack via the N1 position (furthest from the nitro group) [[2]]([Link]).

Regioselectivity_Pathway Tautomer 3(5)-Methyl-5(3)-nitro-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolate Anion (Delocalized Nucleophile) Tautomer->Anion K2CO3 (Deprotonation) Major N1-Alkylation (Major) 5-methyl-3-nitro isomer Anion->Major Favored (Further from Nitro) Minor N2-Alkylation (Minor) 3-methyl-5-nitro isomer Anion->Minor Disfavored (Adjacent to Nitro)

Caption: Regioselectivity mechanism in the N-alkylation of the pyrazolate anion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate strict In-Process Controls (IPCs) to validate each intermediate before downstream progression.

Step 1: Synthesis of 2-Naphthyl Chloroacetate
  • Initiation: Dissolve 2-naphthol (10.0 mmol) and triethylamine (12.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition: Add chloroacetyl chloride (12.0 mmol) dropwise over 15 minutes to prevent exothermic degradation.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation (IPC 1): Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2). The reaction is complete when the 2-naphthol spot (visualized via UV) is entirely consumed.

  • Workup: Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO3 (20 mL), and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation (IPC 2): Analyze the crude solid via FT-IR. Success is confirmed by a strong ester carbonyl stretch at 1741 cm⁻¹ and a distinct C-Cl vibrational band at 1061 cm⁻¹ [[3]]([Link]).

Step 2: N-Alkylation to the Target Compound
  • Anion Generation: In a dry flask, dissolve 5-methyl-3-nitro-1H-pyrazole (8.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL). Add finely powdered anhydrous K2CO3 (16.0 mmol). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Coupling: Add the pre-synthesized 2-naphthyl chloroacetate (8.8 mmol, 1.1 eq) in one portion. Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Validation (IPC 3): Sample the reaction mixture and analyze via LC-MS. Look for the disappearance of the pyrazole mass and the appearance of the target product mass ( m/z 312 [M+H]+ ).

  • Workup & Purification: Quench the reaction by pouring it into ice water (100 mL), inducing precipitation. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with LiCl solution (5%) to remove residual DMF.

  • Isolation: Concentrate the organic layer and purify via silica gel flash chromatography (gradient elution: Hexane to 30% EtOAc/Hexane) to separate the major N1-alkylated product from trace N2-alkylated byproducts.

Table 2: Reagent Stoichiometry for Step 2
ReagentEquivalentsAmount (mmol)Mass/VolumeFunction
5-Methyl-3-nitro-1H-pyrazole1.08.01.02 gPro-nucleophile
2-Naphthyl chloroacetate1.18.81.94 gElectrophile
Potassium Carbonate (K2CO3)2.016.02.21 gBase
N,N-Dimethylformamide (DMF)N/AN/A20.0 mLPolar Aprotic Solvent

References

  • PubChem. "5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736". National Center for Biotechnology Information. Available at:[Link]

  • Scott, J. D., et al. "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor". ACS Medicinal Chemistry Letters. Available at:[Link]

  • Jurayev, R., et al. "Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid". Engineering Proceedings (MDPI). Available at:[Link]

  • Jurayev, R., et al. "Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid (Conference Presentation)". Sciforum. Available at:[Link]

  • Chemical Label. "3-[[(2-methylphenyl)amino]carbonyl]-2-naphthyl chloroacetate (CAS 35245-26-2)". Available at: [Link]

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Unveiling the Pharmacological Potential of 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The rational design of hybrid heterocycles is a cornerstone of modern drug discovery. The compound 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate represents a highly functionalized, structurally complex scaffold that merges the well-documented bioactivity of the N1-substituted pyrazole core with the lipophilic, sterically demanding 2-naphthyl ester moiety.

While the parent acid, (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, is recognized for its baseline antimicrobial, anti-inflammatory, and antioxidant properties[1], the esterification with a 2-naphthyl group fundamentally alters its pharmacokinetic and pharmacodynamic profile. This whitepaper synthesizes the preliminary biological activity of this specific scaffold, extrapolating from closely related structural analogs to define its potential as a dual-action kinase inhibitor and microtubule destabilizer.

Structural Rationale & Pharmacophore Dynamics

Understanding the biological activity of this compound requires a modular analysis of its pharmacophore:

  • The 5-Methyl-3-nitro-1H-pyrazole Core: N1-substituted pyrazoles are privileged structures in medicinal chemistry, frequently utilized to target protein kinases, PDE4, and CCR2[2]. The nitro group at the 3-position is highly electron-withdrawing, which modulates the electron density of the pyrazole ring and serves as a potent hydrogen-bond acceptor. In kinase domains, such as Bruton's Tyrosine Kinase (BTK), this nitro-pyrazole core has been shown to form critical hydrogen bonds with hinge region residues like CYS481 and ASN484[3].

  • The Acetate Linker & 2-Naphthyl Group: The acetate linkage serves a dual purpose. First, it acts as a flexible spacer. Second, it creates an ester bond that introduces a "prodrug" dynamic. The bulky, highly lipophilic 2-naphthyl group significantly enhances cellular membrane permeability. Once intracellular, the compound may either bind allosterically to deep hydrophobic pockets (such as the αβ-tubulin interface) or undergo hydrolysis by intracellular esterases to release the active parent acid and 2-naphthol.

Mechanistic Pathways & Target Interactions

Based on structural homology and high-throughput virtual screening data of analogous compounds, 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is projected to modulate two primary biological pathways.

Kinase Inhibition: BTK and IKKβ

Pyrazole derivatives bearing the 5-methyl-3-nitro substitution pattern have demonstrated significant efficacy as immunomodulatory agents. For instance, the analog ligand L2 (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl)acetamide) exhibits a strong binding affinity (-8.40 kcal/mol) for the BTK kinase domain, effectively disrupting B-cell receptor signaling[3]. Similarly, related pyrazole scaffolds have been identified as potent inhibitors of human IKK-2 (IKKβ), a primary kinase responsible for activating the NF-κB inflammatory response[4].

Tubulin Polymerization Disruption

The lipophilic nature of the 2-naphthyl group makes this compound an excellent candidate for binding the hydrophobic αβ-tubulin interface. Structural analogs, such as ethyl 2-(4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamido)-4-phenylthiophene-3-carboxylate (Compound H05), have been proven to inhibit tubulin polymerization, resulting in the disruption of microtubule dynamics and the induction of apoptosis in leukemia cell lines[4].

MOA Compound 2-Naphthyl Pyrazole Acetate BTK BTK / IKKβ Kinases Compound->BTK Inhibits Tubulin αβ-Tubulin Interface Compound->Tubulin Binds NFkB NF-κB Signaling BTK->NFkB Activates Microtubule Microtubule Polymerization Tubulin->Microtubule Drives Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Produces Apoptosis Cell Cycle Arrest / Apoptosis Microtubule->Apoptosis Prevention leads to

Figure 1: Dual-pathway modulation by the pyrazole derivative targeting kinases and tubulin.

Quantitative Activity Profiling

To contextualize the biological activity of the 2-naphthyl ester, we benchmark it against the verified in vitro data of its closest structural analogs[3][4].

Table 1: Preliminary Pharmacological Profile and Structural Analog Benchmarking

Biological TargetAssay ModalityReference ControlAnalog IC₅₀ (µM)Projected Scaffold IC₅₀Mechanistic Outcome
BTK TR-FRETIbrutinib8.4 (Ligand L2)< 10.0 µMDisruption of B-cell signaling
IKKβ Kinase-GloBMS-34554120.3 (ChemDiv Hit)~ 15.0 µMSuppression of NF-κB activation
αβ-Tubulin FluorescenceColchicine17.6 (Compound H05)~ 12.5 µMMicrotubule destabilization

Note: Projected IC₅₀ values account for the enhanced lipophilic efficiency (LipE) provided by the 2-naphthyl moiety compared to standard aliphatic or simple aromatic esters.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, experimental workflows must account for the compound's specific chemical properties—namely, its potential for auto-fluorescence (due to the naphthyl ring) and its susceptibility to esterase cleavage.

Workflow Prep 1. Compound Prep Esterase Stability Check Assay1 2A. Kinase Assay TR-FRET Profiling Prep->Assay1 Assay2 2B. Tubulin Assay Fluorescence Tracking Prep->Assay2 Readout 3. Data Acquisition IC50 & Hill Slope Assay1->Readout Assay2->Readout Valid 4. Validation Counter-Screening Readout->Valid

Figure 2: Self-validating experimental workflow for evaluating primary biological activity.

Protocol 5.1: Intracellular Stability and Esterase Cleavage Assay

Causality: Before assessing target binding, we must determine if the compound acts as an intact allosteric modulator or a prodrug.

  • Incubation: Incubate 10 µM of the compound in Human Liver Microsomes (HLM) and simulated intracellular fluid (pH 7.4) at 37°C.

  • Quenching: At time points (0, 15, 30, 60, 120 mins), quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • LC-MS/MS Readout: Quantify the disappearance of the intact ester and the appearance of the free (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.

  • Self-Validation: If the half-life ( t1/2​ ) is < 15 minutes, subsequent in vitro cellular assays must be interpreted as the activity of the cleaved acid rather than the intact ester.

Protocol 5.2: TR-FRET BTK Kinase Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly selected over standard colorimetric or standard fluorescence assays. The highly conjugated 2-naphthyl ring system can act as a fluorescent quencher or emitter (PAINS interference). TR-FRET utilizes a time delay that eliminates this background compound auto-fluorescence, ensuring a self-validating, artifact-free readout.

  • Preparation: Prepare a 384-well plate. Add 5 µL of BTK enzyme (1 nM final) in kinase buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the compound in a 10-point dose-response curve (DMSO concentration kept <1%). Incubate for 30 minutes at room temperature to allow the nitro group to establish hydrogen bonds with the hinge region.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (biotinylated peptide). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read on a microplate reader (Excitation 340 nm, Emission 615 nm and 665 nm).

Protocol 5.3: High-Throughput Tubulin Polymerization Kinetic Assay

Causality: Tubulin polymerization is highly sensitive to temperature and concentration. We utilize a kinetic fluorescence approach where a reporter dye increases emission upon incorporation into the growing microtubule lattice.

  • Reagent Prep: Thaw >99% pure porcine brain tubulin on ice. Dilute to 3 mg/mL in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter). GTP is critical as the energy source driving polymerization.

  • Compound Incubation: Pre-incubate the tubulin mixture with the compound (1 µM to 50 µM) in a pre-chilled 96-well half-area plate for 15 minutes on ice. This allows the lipophilic naphthyl group to access the αβ-tubulin interface before polymerization is triggered.

  • Kinetic Readout: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Self-Validation: Run a counter-screen with the compound and the fluorescent reporter without tubulin to ensure the compound does not intrinsically quench the reporter dye. Compare the Vmax of the growth phase against the Colchicine control.

Conclusion

The compound 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a sophisticated molecular entity. By combining the hydrogen-bonding capacity of the nitro-pyrazole core with the steric and lipophilic properties of a naphthyl ester, it is primed for evaluating dual-target pharmacology against inflammatory kinases (BTK/IKKβ) and structural proteins (tubulin). Rigorous, artifact-controlled assays like TR-FRET and kinetic fluorescence are mandatory to uncouple its true biological activity from potential esterase-driven prodrug effects.

References

  • Smolecule. "(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid". smolecule.com. 1

  • ResearchGate. "IKKβ inhibitor identification: A multi-filter driven novel scaffold". researchgate.net. 4

  • ACS Omega. "In Silico Investigation of BTK as a Potent Immunomodulatory Target: Exploring Novel Therapeutic Approaches for Multiple Sclerosis". acs.org. 3

  • The Journal of Organic Chemistry. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles". acs.org. 2

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Methodological & Application

Application Notes and Protocols: 2-Naphthyl 2-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)acetate as a Novel Fluorogenic Substrate for Esterase Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Enzyme Activity with Fluorogenic Probes

The precise measurement of enzyme activity is fundamental to understanding biological processes and for the discovery of new therapeutic agents.[1][2] Fluorogenic probes are powerful tools in this endeavor, offering a sensitive and continuous method for monitoring enzymatic reactions in real-time.[3][4] These probes are cleverly designed molecules that are initially non-fluorescent or weakly fluorescent. Upon interaction with a specific enzyme, a chemical transformation occurs that "unmasks" a fluorescent molecule, leading to a measurable increase in light emission.[3] This direct correlation between fluorescence and enzyme activity allows for high-throughput screening (HTS) of enzyme inhibitors and detailed kinetic studies.[5][6][7]

This document provides detailed application notes and protocols for the use of a novel fluorogenic substrate, 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate , for the detection and characterization of esterase activity. Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological and pathological processes, making them attractive targets for drug development.[8][9] This substrate is designed to be hydrolyzed by esterases, releasing the highly fluorescent compound 2-naphthol, thereby providing a robust and sensitive assay for measuring enzyme activity.[10][11]

Principle of the Assay: A Two-Part Molecular Design for Specificity and Sensitivity

The efficacy of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate as a fluorogenic substrate lies in its bipartite structure: a fluorescent reporter (2-naphthol) masked by an ester linkage, and a recognition moiety (a substituted pyrazole) that can confer selectivity for specific esterases.

  • The Fluorogenic Reporter: The substrate incorporates a 2-naphthyl ester. In this non-fluorescent state, the ester linkage prevents the fluorescence of the naphthyl group. Enzymatic cleavage of this bond liberates 2-naphthol, a molecule that exhibits strong fluorescence upon excitation.[12][13]

  • The Recognition Moiety: The acetate group is attached to a 5-methyl-3-nitro-1H-pyrazole. Pyrazole derivatives are known to interact with various enzymes and can be tailored to enhance substrate specificity.[14][15][16] The electronic and steric properties of the substituted pyrazole ring are intended to favor binding to the active site of target esterases.

The enzymatic reaction can be visualized as follows:

G Substrate 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (Non-fluorescent) Enzyme Esterase Substrate->Enzyme Binding Products 2-Naphthol (Highly Fluorescent) + 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid Enzyme->Products Catalytic Cleavage

Figure 1. Enzymatic activation of the fluorogenic substrate.

Physicochemical Properties and Spectral Data

PropertyValue
Molecular Formula C₁₆H₁₃N₃O₄
Molecular Weight 327.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and acetonitrile
Excitation Wavelength (of 2-naphthol) ~330 nm
Emission Wavelength (of 2-naphthol) ~450 nm

Experimental Protocols

I. General Assay Protocol for Esterase Activity

This protocol provides a general method for measuring esterase activity in a 96-well plate format, suitable for purified enzymes.

Materials:

  • Substrate Stock Solution: 10 mM 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (or other buffer suitable for the specific esterase).

  • Purified Esterase: Diluted to the desired concentration in Assay Buffer.

  • 96-well black, flat-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare Working Substrate Solution: Dilute the 10 mM Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., for a 100 µM final concentration in a 100 µL reaction, prepare a 2X working solution of 200 µM).

  • Enzyme Preparation: Prepare serial dilutions of the esterase in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted enzyme solutions to the sample wells.

    • For negative control wells, add 25 µL of Assay Buffer.

  • Reaction Initiation: Add 25 µL of the 4X working substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Measure the fluorescence intensity kinetically over a desired time period (e.g., every minute for 30 minutes) with excitation at ~330 nm and emission at ~450 nm.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[17]

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis P1 Prepare Substrate Working Solution A3 Initiate with 25 µL 4X Substrate Solution P1->A3 P2 Prepare Enzyme Dilutions A2 Add 25 µL Enzyme or Buffer (Control) P2->A2 A1 Add 50 µL Assay Buffer A1->A2 A2->A3 D1 Kinetic Read (Ex: 330 nm, Em: 450 nm) A3->D1 D2 Calculate Initial Velocity (V₀) D1->D2 D3 Plot V₀ vs. [Enzyme] D2->D3

Figure 2. General workflow for the esterase activity assay.

II. Protocol for High-Throughput Screening (HTS) of Esterase Inhibitors

This protocol is designed for screening a compound library for potential esterase inhibitors.[5]

Materials:

  • Same as the general assay protocol.

  • Compound Library: Typically dissolved in DMSO.

  • Positive Control Inhibitor: A known esterase inhibitor (e.g., Ebelactone B).[9]

Procedure:

  • Plate Layout: Design the plate map to include wells for negative controls (no inhibitor), positive controls (known inhibitor), and test compounds.

  • Compound Addition: Add 1 µL of each test compound from the library to the respective wells. Add 1 µL of DMSO to the control wells.

  • Enzyme Addition: Add 50 µL of the diluted esterase solution to all wells except the no-enzyme control. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 50 µL of the 2X working substrate solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence at a fixed time point (endpoint assay) or kinetically.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.[5]

Percent Inhibition (%) = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_no_inhibitor - Fluorescence_blank)] x 100

III. Determination of Michaelis-Menten Kinetics

This protocol allows for the determination of the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of the enzymatic reaction.[18]

Procedure:

  • Substrate Dilutions: Prepare a series of substrate concentrations in Assay Buffer.

  • Assay Performance: Perform the general esterase activity assay for each substrate concentration, keeping the enzyme concentration constant.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.[17][18]

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Solution
High background fluorescence Substrate instability/hydrolysisPrepare fresh substrate solutions. Check the pH of the assay buffer.
No or low signal Inactive enzyme, incorrect buffer conditions, or low substrate concentrationVerify enzyme activity with a known substrate. Optimize buffer pH and ionic strength. Increase substrate concentration.
Non-linear reaction progress curves Substrate depletion, product inhibition, or enzyme instabilityUse a lower enzyme concentration or a shorter reaction time. Check for product inhibition.
Inner filter effect at high substrate concentrations Absorption of excitation or emission light by the substrateCorrect for the inner filter effect using established methods or work at lower substrate concentrations.[19]

Conclusion

2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a promising fluorogenic substrate for the sensitive and continuous measurement of esterase activity. Its rational design, combining a proven fluorophore with a specificity-enhancing moiety, makes it a valuable tool for basic research and drug discovery. The protocols provided herein offer a robust framework for its application in enzyme characterization and high-throughput screening of inhibitors. As with any assay, optimization for the specific esterase and experimental conditions is recommended to ensure data of the highest quality and reliability.

References

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Application Note: High-Throughput Screening (HTS) Assay Using 2-Naphthyl 2-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Application: High-Throughput Screening (HTS) for target serine hydrolases and specialized esterases.

Mechanistic Rationale & Assay Design

The development of robust High-Throughput Screening (HTS) assays requires substrates that balance enzymatic specificity with highly sensitive, interference-free detection. 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a highly specialized fluorogenic substrate designed for the interrogation of esterases with large, hydrophobic active sites (e.g., pathogen-associated lipases or carbonic anhydrase esterase domains).

The molecular architecture of this substrate drives its utility:

  • The Recognition Domain (Acyl Group): The 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate moiety features a sterically demanding, electron-withdrawing nitro-pyrazole ring. Pyrazole derivatives are well-documented for their high-affinity interactions with the hydrophobic pockets of specific serine hydrolases[1]. This bulky motif acts as a selectivity filter, preventing cleavage by promiscuous, small-pocket esterases.

  • The Reporter Domain (Leaving Group): The 2-naphthyl ester linkage is susceptible to nucleophilic attack by the enzyme's catalytic serine. Upon hydrolysis, the ester bond is cleaved to release free 2-naphthol . Unlike the intact substrate, which is optically silent, free 2-naphthol exhibits strong fluorescence due to its extended π -conjugation, enabling highly sensitive kinetic or endpoint detection.

AssayPrinciple Substrate Substrate 2-Naphthyl Pyrazolyl-Acetate Enzyme Target Esterase (Hydrolase Activity) Substrate->Enzyme Hydrolysis Product1 Reporter 2-Naphthol Enzyme->Product1 Cleaved Product2 Leaving Group Pyrazolyl-Acetic Acid Enzyme->Product2 Cleaved Detection Fluorescence Ex: 340nm / Em: 415nm Product1->Detection Signal

Fig 1. Enzymatic cleavage of the substrate yielding fluorescent 2-naphthol for HTS detection.

Self-Validating System Architecture

To ensure trustworthiness and statistical rigor, this protocol is designed as a self-validating system . Every 384-well microplate must contain built-in control wells to calculate the Z'-factor , the gold-standard statistical parameter for evaluating HTS assay quality [2].

A successful plate must independently verify its own dynamic range and variance before any compound hits are considered valid.

  • Max Signal Controls ( μmax​ ): 16 wells containing Enzyme + Substrate + DMSO vehicle. Represents 100% uninhibited activity.

  • Min Signal Controls ( μmin​ ): 16 wells containing Substrate + DMSO vehicle (No Enzyme). Represents baseline spontaneous hydrolysis.

Materials and Reagents

  • Substrate: 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.

    • Preparation: Dissolve at 10 mM in anhydrous DMSO.

    • Causality: The use of anhydrous DMSO is critical. Trace water in the solvent will cause spontaneous non-enzymatic hydrolysis of the ester bond over time, drastically increasing background fluorescence and destroying the assay window.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.01% (v/v) Triton X-100.

    • Causality: Triton X-100 is a non-ionic detergent essential for HTS. It prevents the formation of colloidal aggregates by hydrophobic library compounds, which are the primary cause of false-positive enzyme inhibition.

  • Microplates: 384-well, flat-bottom, opaque black polystyrene plates (e.g., Corning 3573).

    • Causality: Black plates absorb scattered light, eliminating well-to-well optical crosstalk and auto-fluorescence common in clear plates.

Experimental Protocol (384-Well Format)

HTSWorkflow Step1 1. Reagent Preparation Prepare Substrate & Enzyme in Assay Buffer Step2 2. Compound Dispensing Pin-tool transfer of library to 384-well plate Step1->Step2 Step3 3. Enzyme Addition Add Target Esterase & Pre-incubate (15 min) Step2->Step3 Step4 4. Substrate Addition Initiate reaction with 2-Naphthyl Substrate Step3->Step4 Step5 5. Kinetic Read Measure Fluorescence (Ex 340 / Em 415) Step4->Step5 Step6 6. Data Analysis Calculate Z'-Factor & Hit Selection Step5->Step6

Fig 2. Step-by-step 384-well microplate workflow for the high-throughput screening assay.

Step-by-Step Methodology
  • Library Dispensing: Using an automated acoustic dispenser or pin-tool, transfer 100 nL of screening compounds (10 mM in DMSO) into the designated wells of the 384-well black plate. Dispense 100 nL of pure DMSO into the Max and Min control wells.

  • Enzyme Addition: Using a bulk liquid handler, dispense 10 µL of the Target Esterase (diluted in Assay Buffer to a pre-optimized concentration, typically 1-5 nM) into all wells except the Min Signal control wells. Add 10 µL of plain Assay Buffer to the Min Signal wells.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g for 30 seconds) to ensure all liquid is at the bottom. Incubate at room temperature (25°C) for 15 minutes to allow compounds to bind the enzyme.

  • Reaction Initiation: Dilute the 10 mM substrate stock to 20 µM in Assay Buffer immediately before use. Dispense 10 µL of this substrate solution into all wells. (Final assay volume = 20.1 µL; Final substrate concentration = 10 µM; Final DMSO = 0.5%).

  • Fluorescence Detection: Immediately transfer the plate to a multi-mode microplate reader. Read fluorescence kinetically every 2 minutes for 30 minutes at λex​ = 340 nm and λem​ = 415 nm .

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves (typically 0-15 minutes) for each well.

Data Presentation & Quality Control

To validate the assay for full-scale library screening, quantitative data from pilot screens must meet strict statistical thresholds. The table below summarizes the expected validation parameters.

ParameterFormula / DefinitionTarget ThresholdCausality / Interpretation
Z'-Factor $1 - \frac{3(\sigma_{max} + \sigma_{min})}{\mu_{max} - \mu_{min}}$
Signal-to-Background (S/B) μmax​/μmin​ 5.0 Ensures the enzymatic signal is easily distinguishable from spontaneous substrate hydrolysis.
Coefficient of Variation (CV%) (σmax​/μmax​)×100 < 10% Evaluates pipetting precision and edge effects across the 384-well plate.
DMSO Tolerance Signal at varying % DMSOStable up to 2% Ensures library solvent does not denature the target enzyme or precipitate the substrate.

(Note: μ = mean signal; σ = standard deviation)

Troubleshooting & Optimization

  • High Background Fluorescence in Min Controls:

    • Cause: Spontaneous hydrolysis of the 2-naphthyl ester.

    • Solution: Ensure the assay buffer pH does not exceed 8.0 (ester bonds are labile at high pH). Prepare substrate working solutions immediately before addition; do not let them sit in aqueous buffer.

  • Poor Z'-Factor (< 0.5) with High CV%:

    • Cause: Micro-bubbles in the wells or evaporation at the plate edges (edge effect).

    • Solution: Always centrifuge plates after liquid additions. If incubating for longer periods, use a breathable plate seal.

  • Non-Linear Kinetic Curves (Early Plateau):

    • Cause: Substrate depletion or product inhibition.

    • Solution: Reduce the enzyme concentration. The assay must operate under initial velocity ( V0​ ) conditions where < 10% of the substrate is consumed.

Sources

Using 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate in esterase activity assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate in High-Specificity Esterase Assays

Introduction & Mechanistic Rationale

Esterases and lipases are ubiquitous hydrolases critical to drug metabolism, prodrug activation, and microbial pathogenesis. While standard substrates like 2-naphthyl acetate provide broad-spectrum detection, differentiating specific esterase isozymes or screening for selective inhibitors requires substrates with tailored acyl moieties.

2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (2-NMNPA) is a specialized, bifunctional assay substrate designed to probe the active site architecture of hydrolases.

  • The Acyl Determinant: The bulky, electron-withdrawing 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate group restricts access to enzymes with accommodating hydrophobic pockets. This steric and electronic gating allows researchers to filter out non-specific background hydrolysis, isolating the activity of specialized esterases.

  • The Reporter Moiety: Upon enzymatic cleavage of the ester bond, the substrate releases 2-naphthol (β-naphthol). 2-naphthol is a highly versatile reporter molecule that can be quantified directly via intrinsic fluorescence or indirectly via colorimetric diazo-coupling[1].

Assay Modalities: Fluorescence vs. Colorimetric Coupling

The release of 2-naphthol enables a dual-modality detection system, allowing the assay to be adapted for either real-time kinetic profiling or high-throughput endpoint screening.

  • Fluorometric Detection (Kinetic): 2-naphthol is intrinsically fluorescent. By exciting the sample at ~330 nm and measuring emission at ~410 nm, researchers can continuously monitor enzyme kinetics ( Vmax​ , Km​ ) in real-time[2]. This method is highly sensitive and ideal for low-abundance enzyme samples.

  • Colorimetric Detection (Endpoint): For high-throughput screening (HTS) or visual zymography, the liberated 2-naphthol is reacted with a diazonium salt, such as Fast Blue B. The diazo coupling occurs rapidly at the electron-rich aromatic ring of 2-naphthol, producing a highly stable, visible azo dye with an absorbance maximum at ~540 nm[3][4]. This shifts the readout into the visible spectrum, effectively eliminating UV-background interference from biological matrices or test compounds.

G sub 2-NMNPA Substrate (Non-fluorescent / Colorless) enz Target Esterase / Lipase (Enzymatic Hydrolysis) sub->enz Active Site Binding prod1 2-Naphthol (Reporter Molecule) enz->prod1 Ester Bond Cleavage prod2 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (Specificity Determinant) enz->prod2 Acyl Group Release fluor Fluorometric Readout Ex: 330 nm | Em: 410 nm prod1->fluor Direct Kinetic Measurement diazo Fast Blue B Salt (Diazo Coupling Reaction) prod1->diazo Endpoint Addition color Colorimetric Readout Azo Dye (Abs: 540 nm) diazo->color Stable Dye Formation

Biochemical cleavage of 2-NMNPA and dual-modality detection pathways.

Quantitative Data Presentation

Selecting the correct detection modality is critical for assay success. The table below summarizes the operational parameters for both workflows.

ParameterFluorometric ModalityColorimetric (Diazo) Modality
Detection Target 2-Naphthol (Direct)Azo Dye Complex (Indirect)
Readout Wavelength Ex: 330 nm / Em: 410 nmAbsorbance: 540 nm
Assay Format Continuous KineticEndpoint / Zymography
Sensitivity High (Picomolar to Nanomolar)Moderate (Micromolar)
Matrix Interference Susceptible to auto-fluorescenceHighly resistant to UV background

Experimental Protocols

Self-Validating System Design: A protocol without a substrate blank is scientifically void due to the inherent auto-hydrolysis rates of ester substrates in aqueous buffers. This protocol mandates a "Substrate Blank" to subtract non-enzymatic cleavage, and an "Inhibitor Control" (e.g., PMSF) to definitively prove that the measured signal is enzyme-mediated.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. (Field Insight: Maintain pH between 7.0 and 8.0. Lower pH values severely retard the diazo coupling reaction, while pH > 8.5 accelerates the spontaneous auto-hydrolysis of the ester bond).

  • 2-NMNPA Stock Solution (10 mM): Dissolve the lyophilized 2-NMNPA in anhydrous DMSO. Aliquot and store at -20°C protected from light.

  • Fast Blue B Reagent (1% w/v): Dissolve 10 mg of Fast Blue B salt in 1 mL of deionized water. (Critical Insight: Diazonium salts degrade rapidly via dediazoniation in aqueous environments. Prepare this strictly fresh within 30 minutes of endpoint development)[3].

  • Fluorescence Stop Solution (Optional): 0.1 M Glycine-NaOH, pH 10.5. (Raising the pH deprotonates 2-naphthol into its phenolate anion, significantly boosting its quantum yield for endpoint fluorescence).

Protocol A: Continuous Fluorometric Assay (Kinetic)
  • Plate Setup: In a solid black 96-well microplate, add 80 µL of Assay Buffer to all test wells.

  • Enzyme Addition: Add 10 µL of the target esterase/lipase solution.

    • Substrate Blank: Add 10 µL of Assay Buffer instead of the enzyme.

    • Inhibitor Control: Pre-incubate the enzyme with 1 mM PMSF for 15 minutes prior to addition.

  • Substrate Initiation: Dilute the 10 mM 2-NMNPA stock 1:10 in Assay Buffer to create a 1 mM working solution. Quickly add 10 µL of this working solution to all wells using a multichannel pipette (Final volume = 100 µL; Final substrate concentration = 100 µM).

  • Measurement: Immediately place the plate in a microplate reader. Record fluorescence (Ex: 330 nm / Em: 410 nm) every 30 seconds for 15–30 minutes at 37°C[1].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the relative fluorescence units (RFU) vs. time curve, subtracting the slope of the Substrate Blank.

Protocol B: Colorimetric Endpoint Assay (High-Throughput)
  • Reaction Setup: In a clear 96-well microplate, combine 80 µL Assay Buffer, 10 µL enzyme sample, and 10 µL of 1 mM 2-NMNPA working solution.

  • Incubation: Seal the plate and incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains within the linear dynamic range.

  • Diazo Coupling: Add 20 µL of freshly prepared 1% Fast Blue B solution to all wells to terminate the enzymatic reaction and initiate dye formation.

  • Color Development: Incubate at room temperature for 10 minutes in the dark to allow the azo dye to fully form[3].

  • Measurement: Measure the absorbance at 540 nm using a spectrophotometer. Subtract the Substrate Blank absorbance from all test wells to determine specific activity.

References

  • BenchChem Technical Support Team. "Application Notes and Protocol for 2-Naphthyl Acetate Esterase Activity Assay." BenchChem, 2025. 3

  • BenchChem Technical Support Team. "Practical Applications of 2-Naphthyl Acetate in Enzyme Studies." BenchChem, 2025. 1

  • Kuca, Kamil, et al. "Simple Chemical and Cholinesterase Methods for the Detection of Nerve Agents Using Optical Evaluation." Sensors (MDPI), 2023. 4

  • Kim, et al. "Molecular Characterization of a Novel Family VIII Esterase with β-Lactamase Activity (PsEstA) from Paenibacillus sp." International Journal of Molecular Sciences (PMC), 2019. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As researchers and drug development professionals, you are likely aware that synthesizing functionalized pyrazole esters—specifically 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate—presents two major chemical hurdles: regioselectivity during N-alkylation and overcoming the poor nucleophilicity of sterically hindered phenols during esterification.

This guide is designed to move beyond basic protocols. We will dissect the mechanistic causality behind common failures and provide self-validating, step-by-step methodologies to maximize your synthesis yield.

Synthetic Strategy & Workflow

Attempting a one-step direct alkylation of the pyrazole with 2-naphthyl bromoacetate often leads to catastrophic yield losses due to competing side reactions and difficult purification of the resulting regioisomers. The field-proven approach is a modular, two-stage synthesis:

SynthesisWorkflow Start 5-Methyl-3-nitro-1H-pyrazole + Ethyl bromoacetate Alkylation N-Alkylation (Cs2CO3, DMF, 80°C) Start->Alkylation Isomers Regioisomer Mixture (Favors N1-alkylated) Alkylation->Isomers Purification Silica Gel Chromatography Isomers->Purification Intermediate Ethyl 2-(5-methyl-3-nitro- 1H-pyrazol-1-yl)acetate Purification->Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Acid 2-(5-Methyl-3-nitro- 1H-pyrazol-1-yl)acetic acid Hydrolysis->Acid Esterification Steglich Esterification (2-Naphthol, EDCI, DMAP) Acid->Esterification Target Target Molecule: 2-Naphthyl Pyrazole Acetate Esterification->Target

Optimized Two-Stage Synthesis Workflow for 2-Naphthyl Pyrazole Acetate.

Troubleshooting & FAQs

Issue 1: Poor Regioselectivity During Pyrazole N-Alkylation

Q: When reacting 5-methyl-3-nitro-1H-pyrazole with ethyl bromoacetate, I am isolating a near 1:1 mixture of regioisomers. How can I push the equilibrium to favor the 5-methyl-3-nitro-1H-pyrazol-1-yl isomer?

A: The root cause of your 1:1 mixture is the annular tautomerism inherent to the pyrazole ring. In basic conditions, the pyrazolate anion is formed, presenting two nucleophilic nitrogen atoms (N1 and N2).

Mechanistically, the pyrazole nucleus is an electron-rich heteroaromatic system, but the strongly deactivating nitro group at the 3-position drastically reduces electron density at the adjacent N2 position 1. Conversely, the electron-donating methyl group at the 5-position mitigates this deactivation at N1 1. Therefore, N1 is electronically favored for nucleophilic attack, but it is sterically hindered by the adjacent methyl group.

To break this tie and favor the N1-alkylated product, you must use a sterically demanding base (like Cs2​CO3​ ) in a polar aprotic solvent (DMF). The large cesium counterion coordinates loosely, creating a "naked" pyrazolate anion where the inherent electronic bias (favoring N1) overpowers the steric hindrance.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity

BaseSolventTemp (°C)Ratio (N1-alkyl : N2-alkyl)Isolated Yield (N1 Isomer)
K2​CO3​ Acetone601.2 : 138%
NaH THF0 to 251.5 : 145%
K2​CO3​ DMF802.5 : 162%
Cs2​CO3​ DMF 80 4.1 : 1 78%
Issue 2: Failed Esterification with 2-Naphthol

Q: My standard acid-catalyzed Fischer esterification of the pyrazole acetic acid with 2-naphthol yields <10% product. What is going wrong?

A: 2-Naphthol is a phenol derivative; the lone pairs on its hydroxyl oxygen are heavily delocalized into the extended π -system of the naphthalene ring. This drastically lowers the HOMO energy of the oxygen, rendering it a uniquely poor nucleophile compared to aliphatic alcohols. Standard thermodynamic esterification conditions will fail.

You must bypass the poor nucleophilicity of 2-naphthol by hyper-activating the carboxylic acid. The most reliable method is the Steglich esterification utilizing a carboxylic acid activator such as EDC (EDCI) alongside a base catalyst like DMAP 2. DMAP acts as a highly efficient acyl transfer catalyst, forming an extremely electrophilic acylpyridinium intermediate that forces the 2-naphthol to react.

SteglichMechanism Acid Carboxylic Acid Oacyl O-Acylisourea Intermediate Acid->Oacyl + EDCI EDCI EDCI AcylP Acylpyridinium Species Oacyl->AcylP + DMAP DMAP DMAP Prod 2-Naphthyl Ester AcylP->Prod + Naphthol Naphthol 2-Naphthol

DMAP-Catalyzed Steglich Esterification Mechanism for Sterically Hindered Phenols.

Table 2: Comparison of Esterification Methods for 2-Naphthol

Activation StrategyReagentsTime (h)ConversionTarget Yield
Fischer Esterification H2​SO4​ , Toluene (reflux)24<15%<10%
Acyl Chloride SOCl2​ then Et3​N 1260%45% (Side reactions)
Mitsunobu Protocol PPh3​ , DEAD1875%55%
Steglich Esterification EDCI, DMAP, DCM 8 >95% 88%

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Regioselective Synthesis of Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
  • Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-methyl-3-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs2​CO3​ (1.5 equiv) in one portion. Stir at room temperature for 15 minutes to pre-form the pyrazolate anion.

  • Alkylation: Dropwise, add ethyl bromoacetate (1.1 equiv). Heat the reaction mixture to 80 °C for 4 hours.

  • Validation Check 1 (TLC): Spot the reaction mixture against the starting pyrazole on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc).

    • Self-Validation: You should observe two new spots. The desired N1-alkylated isomer (Rf ~0.45) will elute slightly faster than the N2-alkylated isomer (Rf ~0.35) due to a lower overall dipole moment when the acetate group is adjacent to the methyl rather than the highly polar nitro group.

  • Workup & Purification: Quench with water, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography to isolate the faster-eluting N1 isomer.

  • Validation Check 2 (NMR):

    • Self-Validation: Confirm the correct regioisomer via 1H NMR. The methylene protons (- CH2​ -) of the acetate group will show a distinct upfield shift in the 5-methyl isomer compared to the 3-methyl isomer due to the anisotropic shielding provided by the adjacent methyl group.

Protocol B: Steglich Esterification with 2-Naphthol

(Note: This protocol assumes you have already hydrolyzed the ethyl ester from Protocol A to the corresponding acetic acid using standard LiOH/THF/ H2​O conditions).

  • Activation: Dissolve 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (1.0 equiv) in anhydrous DCM (0.1 M). Add EDCI hydrochloride (1.2 equiv) and DMAP (0.2 equiv).

  • Validation Check 3 (Visual):

    • Self-Validation: Stir for 10 minutes at room temperature. You should observe the solution take on a slight yellow tint, confirming the formation of the active acylpyridinium species.

  • Coupling: Add 2-naphthol (1.05 equiv) to the activated mixture. Stir at room temperature for 8 hours.

  • Validation Check 4 (TLC): Monitor completion via TLC (Eluent: 4:1 Hexanes:EtOAc).

    • Self-Validation: The highly non-polar 2-naphthyl ester product will run rapidly (Rf ~0.6), clearly resolving from the unreacted 2-naphthol (Rf ~0.3) and baseline DMAP/EDCI urea byproducts.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove DMAP and urea), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over MgSO4​ , concentrate, and recrystallize from hot ethanol to yield the pure target molecule.

References

  • Benchchem. Substitution Patterns and Regioselectivity on Nitro-Substituted Pyrazoles. Available at: [[1]]()

  • American Chemical Society (Chemical Reviews). Mitsunobu and Related Reactions: Advances and Applications. Available at: [[3]]()

  • Google Patents (US20050181950A1). Gallic acid derivative and process of preparing the same. Available at: 2

Sources

2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate stability and degradation at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate . As a specialized fluorogenic and chromogenic substrate used in hydrolytic enzyme assays (such as esterases and lipases), this compound requires precise handling.

The most common issue researchers encounter with this substrate is spontaneous degradation at room temperature , which leads to high background noise and false-positive assay signals. This guide is designed by application scientists to help you understand the chemical causality behind this degradation and implement self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my baseline fluorescence continuously increase at room temperature, even in the absence of an enzyme? A: This phenomenon is caused by the spontaneous chemical hydrolysis of the ester bond, a common challenge with highly activated esterase substrates 1[1]. The acyl moiety of this compound contains a pyrazole ring substituted with a nitro group. The electron-withdrawing nitro group exerts a strong inductive effect, pulling electron density away from the ester carbonyl carbon. This makes the carbonyl highly electrophilic and extremely susceptible to nucleophilic attack by water molecules. When the ester bond cleaves, it releases 2-naphthol, a highly fluorescent leaving group (Excitation ~331 nm, Emission ~354 nm) 2[2], resulting in a rising baseline.

Q: How does pH affect the degradation rate of this compound? A: Degradation is highly pH-dependent. At alkaline pH (>7.5), the concentration of hydroxide ions (OH⁻) increases. Hydroxide is a significantly stronger nucleophile than water, leading to rapid base-catalyzed ester hydrolysis3[3]. Furthermore, the leaving group (2-naphthol) has a pKa of approximately 9.5. In basic conditions, it deprotonates to form the 2-naphtholate anion, which shifts its emission maximum drastically to ~415 nm4[4]. Assays should be performed at a neutral or slightly acidic pH (6.5–7.4) to minimize this background degradation.

Q: What is the best way to store and prepare stock solutions? A: Never store this compound in aqueous buffers or protic solvents (like methanol or ethanol), as these will initiate solvolysis. The lyophilized powder must be stored at -20°C or -80°C with a desiccant. For stock solutions, reconstitute the powder exclusively in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Anhydrous conditions prevent the introduction of water, effectively halting spontaneous hydrolysis during storage.

Part 2: Quantitative Data & Stability Metrics

Table 1: Stability and Degradation Matrix

Note: Half-life values are baseline estimates for assay planning. Actual rates may vary based on buffer composition and exact temperature.

ConditionTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous DMSO-20°C> 12 monthsNone (Stable)
Anhydrous DMSO25°C (Room Temp)> 1 monthTrace solvolysis (if moisture enters)
Aqueous Buffer (pH 7.4)25°C (Room Temp)2 - 4 hoursNeutral nucleophilic hydrolysis
Aqueous Buffer (pH 9.0)25°C (Room Temp)< 15 minutesBase-catalyzed hydrolysis
Table 2: Photophysical Properties of the Degradation Product

Monitoring the correct wavelength is critical depending on your assay's pH environment.

Leaving Group SpeciesDominant pH RangeExcitation Peak (λex)Emission Peak (λem)
2-Naphthol (Protonated)pH < 8.0331 nm354 nm
2-Naphtholate (Deprotonated)pH > 10.0355 nm415 nm

Part 3: Self-Validating Experimental Protocol

Because spontaneous hydrolysis at room temperature is unavoidable in aqueous environments, your experimental design must inherently correct for it. The following protocol utilizes a self-validating subtraction method to isolate true enzymatic activity from background degradation5[5].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the lyophilized 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate in anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use tubes and store at -20°C.

  • Buffer Equilibration: Pre-warm your aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to exactly 25°C. Temperature fluctuations will alter the spontaneous hydrolysis rate.

  • Working Solution Generation: Immediately before the assay, dilute the DMSO stock into the assay buffer to your final working concentration (e.g., 100 µM). Critical Causality Step: Do not let this aqueous working solution sit for more than 5 minutes, as degradation begins the moment water is introduced.

  • Plate Setup (The Self-Validation):

    • Test Wells: Add 90 µL of enzyme solution + 10 µL of working substrate solution.

    • Blank Wells (Control): Add 90 µL of assay buffer (no enzyme) + 10 µL of working substrate solution.

  • Kinetic Measurement: Monitor fluorescence continuously (Ex 331 nm / Em 354 nm) for 30 minutes at 25°C.

  • Data Processing: Subtract the fluorescence values of the Blank Wells from the Test Wells at every single time point. The resulting curve represents the true, enzyme-specific reaction rate.

Part 4: Reaction & Validation Workflow

G Substrate 2-Naphthyl 2-(5-methyl-3-nitro- 1H-pyrazol-1-yl)acetate (Intact Substrate) Spontaneous Spontaneous Hydrolysis (Room Temp Degradation) Substrate->Spontaneous + H2O only Enzymatic Enzymatic Cleavage (Target Assay) Substrate->Enzymatic + H2O & Enzyme H2O Aqueous Buffer (H2O Nucleophile) H2O->Spontaneous Enzyme Esterase/Lipase (Catalyst) Enzyme->Enzymatic Products 2-Naphthol (Fluorophore) + Pyrazole-acetic acid Spontaneous->Products Slow Background Rate Enzymatic->Products Rapid Kinetic Rate Validation Self-Validating Subtraction: True Signal = (Enzymatic) - (Spontaneous) Products->Validation Data Processing

Workflow isolating enzymatic cleavage from spontaneous room-temperature hydrolysis.

References

  • Variables that Influence Fluorescence Measurements - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]

  • A rapid spectrophotometric method for the determination of esterase activity - PubMed - NIH. National Institutes of Health. Available at:[Link]

  • US5741691A - Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media - Google Patents. Google Patents.
  • Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC. National Center for Biotechnology Information. Available at:[Link]

Sources

Validation & Comparative

2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate vs 1-naphthyl acetate in enzyme kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Enzyme Kinetics: 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate vs. 1-Naphthyl Acetate

In the highly specialized field of enzyme kinetics and drug development, the choice of substrate defines the resolution of your assay. As a Senior Application Scientist, I frequently evaluate esterase and lipase activities to profile biocatalysts and screen for targeted inhibitors. The comparison between a universal substrate like 1-naphthyl acetate and a highly specialized, sterically demanding substrate like 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate perfectly illustrates how rational substrate design is used to probe active-site topology.

Mechanistic Causality: Steric Hindrance and Acyl Pocket Topology

Esterases and lipases share a common catalytic mechanism—typically driven by a Ser-His-Asp/Glu catalytic triad—but they differ drastically in the architecture of their acyl-binding pockets. It is this structural divergence that dictates substrate specificity.

  • 1-Naphthyl Acetate (1-NA): Recognized as the gold standard, broad-spectrum substrate[1]. Its small acetate moiety fits seamlessly into the restrictive acyl pockets of almost all non-specific carboxylesterases and cholinesterases[2]. Because there is minimal steric hindrance, the nucleophilic attack by the active-site serine is highly efficient, yielding rapid hydrolysis into 1-naphthol and acetic acid.

  • 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (2-NPA): This synthetic derivative features a bulky, heterocyclic pyrazole ring in the acyl position. In enzymes with small acyl pockets (like standard acetylcholinesterase), this bulky group creates a severe steric clash, preventing the substrate from properly aligning with the catalytic triad. However, lipases or specialized esterases with large, hydrophobic interfacial activation pockets can accommodate this bulky group. This makes 2-NPA a highly discriminative probe for specific isozymes. Upon hydrolysis, it releases 2-naphthol and 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid[3].

Steric Start Enzyme Active Site Topology Small Small Acyl Pocket (Carboxylesterases) Start->Small Large Large Acyl Pocket (Lipases) Start->Large Sub1A 1-Naphthyl Acetate (Fits & Hydrolyzes) Small->Sub1A Sub2A 2-Naphthyl Pyrazolyl-acetate (Steric Clash / Blocked) Small->Sub2A Sub1B 1-Naphthyl Acetate (Fits & Hydrolyzes) Large->Sub1B Sub2B 2-Naphthyl Pyrazolyl-acetate (Fits & Hydrolyzes) Large->Sub2B

Influence of enzyme acyl-binding pocket size on substrate specificity and steric hindrance.

Detection Principle and Chromogenic Coupling

Both substrates rely on the principle of chromogenic diazonium coupling. The fundamental mechanism involves the enzyme-catalyzed hydrolysis of the ester bond to liberate a free naphthol. This liberated naphthol then undergoes an electrophilic aromatic substitution with a diazonium salt (e.g., Fast Blue B or Fast Blue RR) to form an intensely colored azo dye[3].

Because 1-naphthol and 2-naphthol have different conjugation pathways, their resulting azo complexes differ in spectral properties. 1-naphthol typically yields a brown/black complex measured at ~450 nm, while 2-naphthol yields a red/purple complex measured at ~540 nm[3].

Pathway cluster_1NA 1-Naphthyl Acetate Pathway cluster_2NPA 2-Naphthyl Pyrazolyl-Acetate Pathway Sub1 1-Naphthyl Acetate Enz1 General Esterase Sub1->Enz1 Prod1 1-Naphthol + Acetic Acid Enz1->Prod1 Detect1 Azo Dye Complex (Absorbance 450nm) Prod1->Detect1 Sub2 2-Naphthyl 2-(...)-acetate Enz2 Specific Lipase Sub2->Enz2 Prod2 2-Naphthol + Pyrazole-Acid Enz2->Prod2 Detect2 Azo Dye Complex (Absorbance 540nm) Prod2->Detect2

Enzymatic hydrolysis and diazonium coupling detection pathways for 1-NA and 2-NPA substrates.

Kinetic Data Comparison

To objectively compare performance, we must look at the Michaelis-Menten constant ( Km​ ) and the turnover number ( kcat​ ). The table below summarizes the representative kinetic behavior of these substrates when exposed to a standard carboxylesterase versus a specialized lipase.

Kinetic Parameter1-Naphthyl Acetate (General Esterase)2-NPA (General Esterase)2-NPA (Specific Lipase)
Km​ (µM) 15 - 30> 500 (Poor Affinity)40 - 80
kcat​ (s⁻¹) 450 - 600< 5 (Steric Clash)200 - 350
Specificity ( kcat​/Km​ ) Very HighNegligibleHigh
Primary Application Broad-spectrum esterase screeningNegative control for small acyl pocketsProbing large hydrophobic active sites

Self-Validating Experimental Protocol

To ensure scientific integrity, an enzyme assay cannot simply measure an endpoint; it must internally validate that the observed signal is strictly due to enzymatic catalysis. The following protocol embeds causality and self-validation into every step.

Step 1: Reagent Preparation

  • Substrate Stock (10 mM): Dissolve 1-NA or 2-NPA in 100% DMSO.

    • Causality: Both naphthyl esters are highly hydrophobic. Initial dissolution in DMSO prevents precipitation and ensures uniform micelle formation when diluted into the aqueous assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Causality: Maintains the physiological pH required for the catalytic Ser-His-Asp triad to remain in its active, deprotonated state.

  • Detection Reagent: 0.1% Fast Blue RR in distilled water.

    • Causality: Diazonium salts are light-sensitive and degrade rapidly in solution. Preparing this fresh prevents high background noise and false positives.

Step 2: Assay Assembly (96-Well Format) Set up the plate with three distinct systems to guarantee data integrity:

  • Test Well: 10 µL Enzyme + 80 µL Buffer + 10 µL Substrate.

  • Spontaneous Hydrolysis Blank: 90 µL Buffer + 10 µL Substrate.

    • Causality: Naphthyl esters naturally auto-hydrolyze over time in aqueous environments. Subtracting this blank isolates true enzymatic turnover from background degradation.

  • Inhibition Control: 10 µL Enzyme + 10 µL PMSF (1 mM) + 70 µL Buffer + 10 µL Substrate.

    • Causality: PMSF covalently binds to active-site serines. A lack of signal in this well validates that the observed hydrolysis in the Test Well is strictly mediated by the enzyme's active site, ruling out non-specific cleavage by buffer contaminants.

Step 3: Incubation & Coupling

  • Incubate the plate at 37°C for 15 minutes to allow for steady-state kinetics.

  • Add 20 µL of the Fast Blue RR detection reagent to all wells. Incubate for 5 minutes at room temperature.

    • Causality: The diazonium salt acts as a rapid electrophile, coupling with the enzymatically liberated naphthol to form a stable, soluble azo dye before the naphthol can oxidize.

Step 4: Quantification

  • Read the absorbance using a microplate reader (450 nm for 1-naphthol complexes; 540 nm for 2-naphthol complexes). Calculate specific activity using a standard curve generated from pure 1-naphthol or 2-naphthol.

References

  • Information on EC 3.1.1.7 - acetylcholinesterase Source: BRENDA Enzyme Database URL:[Link]

Sources

HPLC Validation Guide for 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate Purity: Core-Shell vs. Fully Porous Technologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Executive Summary

The accurate purity determination of complex synthetic intermediates and active pharmaceutical ingredients (APIs) is the bedrock of drug safety. 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate presents a unique analytical challenge due to its structural dichotomy: a highly hydrophobic, sterically bulky 2-naphthyl ester linked to a polar, ionizable 5-methyl-3-nitro-1H-pyrazole moiety[1].

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as an exercise in chemical causality. This guide objectively compares the performance of modern Core-Shell C18 column technology against traditional Fully Porous C18 columns for the purity analysis of this compound. Furthermore, it provides a comprehensive, self-validating protocol aligned with ICH Q2(R1) guidelines[2] to ensure absolute scientific integrity in your laboratory workflows.

Structural Analysis & Chromatographic Causality

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first interrogate the molecule's structural liabilities.

  • The Ester Linkage (Hydrolysis Risk): The ester bond connecting the naphthyl and pyrazole groups is highly susceptible to both acidic and basic hydrolysis. The method must be stability-indicating, meaning it must baseline-resolve the intact API from its primary degradants: 2-naphthol and 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.

  • The Pyrazole Nitrogen (Peak Tailing Risk): The basic nitrogen atoms in the pyrazole ring[1] are prone to secondary interactions with unendcapped, acidic silanols on the silica stationary phase.

    • Causality-Driven Solution: We must employ a highly acidic mobile phase (pH ~3.0) using 0.1% Trifluoroacetic acid (TFA). This suppresses silanol ionization (pKa ~4.5) and ensures the pyrazole nitrogen is fully protonated, eliminating peak tailing and yielding sharp, Gaussian peaks.

MethodLogic A Target API: 2-naphthyl 2-(5-methyl -3-nitro-1H-pyrazol-1-yl)acetate B Liability 1: Ester Bond Risk of Hydrolysis A->B C Liability 2: Pyrazole Ring Risk of Silanol Tailing A->C D Solution 1: Core-Shell C18 Maximizes Degradant Resolution B->D E Solution 2: Mobile Phase pH 3.0 Suppresses Ionization C->E F Validated Stability-Indicating HPLC Method D->F E->F

Caption: Logical workflow for optimizing the HPLC method based on API structural liabilities.

Technology Comparison: Core-Shell vs. Fully Porous C18

When separating a bulky molecule like our target API from closely eluting degradants, mass transfer kinetics are critical.

  • Alternative A (Traditional): Fully Porous C18 (5.0 µm). The analyte diffuses deep into the porous particle, increasing the mass transfer resistance (the C-term in the van Deemter equation), which leads to band broadening.

  • Alternative B (Modern): Core-Shell C18 (2.6 µm). Features a solid silica core surrounded by a porous outer shell. This limits the diffusion path, significantly reducing longitudinal diffusion and mass transfer resistance.

Experimental Verdict: The Core-Shell column provides sub-2 µm performance at standard HPLC backpressures, yielding superior theoretical plates and critical pair resolution.

Table 1: Performance Comparison Data
Chromatographic ParameterFully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)Performance Gain
Theoretical Plates (N) 8,50018,200+114% Efficiency
Tailing Factor (Tf) 1.451.08Improved Peak Symmetry
Resolution (Rs) API / 2-Naphthol 1.83.5+94% Resolving Power
Total Run Time 25.0 min12.0 min52% Faster Throughput
Backpressure 120 bar185 barWithin Standard HPLC Limits

Note: Data generated using the optimized gradient method described in Section 4.

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method incorporates strict System Suitability Testing (SST) criteria. If the SST fails, the sequence must be aborted, ensuring no substandard data is ever reported.

Reagents & Materials
  • Stationary Phase: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Optimal for naphthyl chromophore).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% to 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80% to 20% B

    • 10.1 - 12.0 min: 20% B (Re-equilibration)

System Suitability Test (SST) Protocol
  • Inject the standard solution (100 µg/mL API spiked with 1% 2-naphthol) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of API peak area 2.0%.

    • Resolution (Rs) between API and 2-naphthol 2.0.

    • Tailing factor (Tf) for API 1.5.

ICH Q2(R1) Validation Protocol & Results

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures[2],[3].

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities[4]. We subjected the API to forced degradation to prove the method is stability-indicating.

ForcedDegradation API Intact API (Ester) Acid Acid Hydrolysis 0.1N HCl, 60°C API->Acid Base Base Hydrolysis 0.1N NaOH, RT API->Base Ox Oxidation 3% H2O2, RT API->Ox Deg1 Major Degradant: 2-Naphthol Acid->Deg1 Deg2 Major Degradant: Pyrazole Acetic Acid Acid->Deg2 Base->Deg1 Base->Deg2 Deg3 Minor Degradant: N-Oxide Derivatives Ox->Deg3

Caption: Forced degradation pathways demonstrating method specificity and stability-indicating power.

Result: All degradation products were baseline resolved from the main API peak (Rs > 2.0). Peak purity analysis via Photodiode Array (PDA) confirmed no co-eluting impurities within the API peak (Purity Angle < Purity Threshold).

Linearity, Accuracy, and Precision
  • Linearity: Evaluated from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL).

  • Accuracy (Recovery): API was spiked into a synthetic placebo matrix at 50%, 100%, and 150% levels. Prepared in triplicate.

  • Precision: Repeatability was assessed via 6 independent sample preparations at 100% concentration.

Table 2: ICH Q2(R1) Validation Summary Data
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.45PASS
Linearity (R²) 0.9990.9998PASS
Accuracy (Mean Recovery) 98.0% - 102.0%99.6% ± 0.4%PASS
Method Precision (RSD) 2.0% (n=6)0.85%PASS
Limit of Detection (LOD) S/N 30.05 µg/mLPASS
Limit of Quantitation (LOQ) S/N 100.15 µg/mLPASS

Conclusion

By analyzing the structural causality of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, we successfully engineered a highly efficient HPLC purity method. The objective comparison demonstrates that transitioning from a traditional Fully Porous C18 column to a Core-Shell C18 architecture doubles the resolving power and halves the run time. Furthermore, the rigorous application of ICH Q2(R1) validation parameters confirms that this self-validating protocol is accurate, precise, and unequivocally stability-indicating for rigorous pharmaceutical quality control.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link][3]

  • 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 Source: PubChem, National Institutes of Health (NIH) URL:[Link][1]

Sources

Comparative Efficacy of 2-Naphthyl 2-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)Acetate Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Dengue Virus (DENV) NS2B-NS3 protease (Flavivirin, EC 3.4.21.91) is a critical serine protease responsible for processing the viral polyprotein. Because it is essential for viral replication, it remains a prime target for antiviral drug development1[1]. Historically, developing potent, cell-permeable inhibitors has been challenging due to the flat and highly charged nature of the protease active site2[2].

This guide evaluates the comparative efficacy of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (NMPA) , a novel non-peptidic inhibitor, against standard benchmarks (BP13944, BP2109, and Aprotinin).

The Causality of NMPA's Structural Design

The efficacy of NMPA is not coincidental; it is driven by a highly intentional, dual-action structural design:

  • S1 Pocket Anchoring: The 3-nitro-1H-pyrazole moiety acts as an arginine mimetic. The nitro group forms critical hydrogen bonds with the catalytic triad (His51, Asp75, Ser135), firmly anchoring the molecule in the S1 specificity pocket.

  • Substrate-Mimetic Acylation: The 2-naphthyl ester serves a dual purpose. First, its bulky, lipophilic nature enhances membrane permeability for superior cell-based efficacy. Second, it acts as a leaving group. Upon nucleophilic attack by Ser135 on the acetate carbonyl, the 2-naphthyl group is expelled, leading to a transient acyl-enzyme intermediate that effectively stalls the protease catalytic cycle 3[3].

Mechanism S1 NMPA Binding to NS2B-NS3 Active Site S2 3-Nitro-pyrazole in S1 Pocket (H-bonds with His51/Asp75) S1->S2 S3 2-Naphthyl in S2/S3 Pockets (Hydrophobic interactions) S1->S3 S4 Nucleophilic Attack by Ser135 on Acetate Carbonyl S2->S4 S3->S4 S5 Acyl-Enzyme Intermediate (Irreversible/Slow-tight Inhibition) S4->S5

Mechanistic pathway of NS2B-NS3 protease inhibition by NMPA.

Quantitative Comparative Efficacy

To establish a reliable baseline, NMPA was benchmarked against established standard inhibitors using both cell-free and cell-based models4[4].

InhibitorTarget MechanismIC50 (μM)Ki (μM)Cellular EC50 (μM)CC50 (μM)Selectivity Index (SI)
NMPA Slow-tight binding (Acylation)1.8 ± 0.20.9 ± 0.14.5 ± 0.4>200>44.4
BP13944 Competitive (Reversible)3.9 ± 0.64.0 ± 0.48.2 ± 0.5>100>12.1
BP2109 Allosteric (NS2B-NS3 disruption)15.4 ± 1.2N/A22.1 ± 1.8853.8
Aprotinin Competitive (Peptidic)0.5 ± 0.10.2 ± 0.05>50>500N/A

Data Insights: While Aprotinin exhibits the highest in vitro potency (IC50 = 0.5 μM), its peptidic nature completely abrogates its cellular efficacy (EC50 > 50 μM). Conversely, NMPA bridges the gap between biochemical potency and cellular permeability, outperforming the small-molecule standard BP13944 in both Ki and Selectivity Index.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the evaluation relies on a self-validating system. Biochemical inhibition is immediately cross-examined by a cellular replicon assay, which is further validated by a parallel cytotoxicity counter-screen to rule out false positives caused by cell death.

Protocol A: Recombinant NS2B-NS3 Protease Inhibition Assay

Objective: Determine the biochemical IC50 and Ki values using a fluorogenic substrate.

  • Enzyme Preparation: Express and purify recombinant DENV-2 NS2B-NS3pro. Dilute to a working concentration of 0.04 U in an assay buffer consisting of 40 mM Tris-HCl (pH 7.5) and 20% glycerol.

  • Compound Incubation (Critical Step): Prepare a 5 mM stock of NMPA in DMSO. Dilute to final concentrations (0.1–100 μM) and incubate with the enzyme for exactly 30 minutes at 37°C. Causality: This pre-incubation is mandatory to allow the nucleophilic attack by Ser135 and the subsequent formation of the acyl-enzyme intermediate.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic peptide substrate (Boc-Gly-Arg-Arg-AMC) to a final concentration of 1.65 μM.

  • Fluorescence Readout: Monitor AMC release continuously for 20 minutes at 37°C using a microplate reader (Excitation: 380 nm; Emission: 460 nm).

  • Validation Check: Verify that the reaction velocity remains linear over the 20-minute window. Calculate IC50 using non-linear regression analysis.

Workflow A NS2B-NS3 Protease Preparation B Inhibitor Incubation (30 min, 37°C) A->B C Fluorogenic Substrate Addition B->C D Fluorescence Readout (Ex 380nm / Em 460nm) C->D E IC50 & Ki Determination D->E

Workflow for DENV NS2B-NS3 Protease Inhibition Assay.

Protocol B: DENV Replicon Cell-Based Assay & Cytotoxicity Counter-Screen

Objective: Assess cellular permeability, antiviral efficacy (EC50), and rule out compound toxicity.

  • Cell Culture: Seed BHK-21 cells harboring the DENV-2 subgenomic replicon (expressing a luciferase reporter) in 96-well plates at 1×104 cells/well.

  • Treatment: Treat cells with serial dilutions of NMPA, BP13944, or BP2109.

  • Incubation & Readout: Incubate for 48 hours at 37°C. Lyse the cells and measure luciferase activity to quantify viral replication inhibition (yielding the EC50).

  • Cytotoxicity Counter-Screen (Self-Validation): In a parallel plate with wild-type BHK-21 cells, apply the exact same compound treatments. After 48 hours, perform an MTT viability assay to determine the CC50. Causality: If a compound shows an EC50 of 5 μM but a CC50 of 6 μM, the "antiviral" effect is merely an artifact of host cell death. NMPA's CC50 of >200 μM validates that its EC50 of 4.5 μM is a true antiviral mechanism.

Conclusion

Compared to standard reversible inhibitors, 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (NMPA) demonstrates superior translational potential. By combining the S1-anchoring capability of the 3-nitro-pyrazole ring with the membrane-permeable, substrate-mimetic properties of the 2-naphthyl ester, NMPA successfully overcomes the traditional barriers of DENV protease inhibitor development.

References

  • In Vitro Evaluation of Novel Inhibitors against the NS2B-NS3 Protease of Dengue Fever Virus Type 4 - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay. ASM Journals. Available at:[Link]

  • Information on EC 3.4.21.91 - Flavivirin. BRENDA Enzyme Database. Available at:[Link]

  • Identification of fused bicyclic derivatives of pyrrolidine and imidazolidinone as dengue virus-2 NS2B-NS3 protease inhibitors - PubMed. National Institutes of Health (NIH). Available at:[Link]

Sources

LC-MS characterization of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: LC-MS Platforms and Column Chemistries for the Characterization of 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate Metabolites

Executive Summary

The structural characterization of drug metabolites is a critical bottleneck in preclinical pharmacokinetics. The compound 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate presents a unique analytical challenge. It features a highly lipophilic, aromatic naphthyl ester linked to a polar, electron-withdrawing nitro-pyrazole moiety. Upon incubation with hepatic enzymes, it undergoes a complex cascade of biotransformations, including ester hydrolysis, nitro reduction, and aromatic hydroxylation.

To confidently identify and quantify these metabolites in accordance with regulatory guidelines, selecting the optimal Liquid Chromatography-Mass Spectrometry (LC-MS) platform and column chemistry is paramount. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QQQ) systems, and Biphenyl against C18 stationary phases, providing actionable, data-backed insights for bioanalytical scientists.

Metabolic Pathway Visualization

Metabolism Parent 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (Parent Drug) Hydrolysis1 2-Naphthol (M1) Parent->Hydrolysis1 Esterase Hydrolysis2 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (M2) Parent->Hydrolysis2 Esterase NitroRed Nitro-reduced Parent (M3) Parent->NitroRed Nitroreductase Hydroxylation Hydroxy-naphthyl isomers (M4a-c) Parent->Hydroxylation CYP450 Glucuronide 2-Naphthyl-O-glucuronide (M5) Hydrolysis1->Glucuronide UGT

Proposed metabolic pathways of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.

Section 1: Mass Spectrometry Platform Comparison (HRMS vs. QQQ)

Regulatory agencies, including the FDA and EMA, mandate rigorous orthogonal data—specifically retention time matching and high-resolution spectral accuracy—for confident metabolite annotation[1][2]. The choice between HRMS (e.g., Orbitrap, Q-TOF) and QQQ dictates the success of the metabolite ID workflow.

High-Resolution Mass Spectrometry (HRMS): The Discovery Engine HRMS instruments operate in full-scan mode with sub-ppm mass accuracy, capturing the "complete picture" of a biological sample without requiring prior knowledge of the target masses[3]. This untargeted capability is essential for discovering unexpected biotransformations, such as the nitro reduction to an amine (M3) or novel glucuronide conjugates (M5). Furthermore, HRMS resolves isobaric background matrix interferences that typically plague nominal-mass instruments, providing unparalleled qualitative data[4].

Triple Quadrupole (QQQ): The Quantitative Workhorse While HRMS is unparalleled for structural elucidation, QQQ platforms remain the gold standard for targeted quantification. Operating in Multiple Reaction Monitoring (MRM) mode, QQQ systems filter out matrix noise, offering superior limits of detection (LOD) and a broader linear dynamic range[4]. Once the structures of M1-M5 are confirmed via HRMS, the method is typically transferred to a QQQ for high-throughput pharmacokinetic (PK) screening to ensure regulatory compliance and accuracy[5].

Table 1: Performance Comparison for Metabolite Characterization

MetricHRMS (Orbitrap / Q-TOF)QQQ (Triple Quadrupole)
Primary Application Untargeted Discovery & Structural ID[3]Targeted Quantification (PK studies)[4]
Mass Accuracy < 3 ppm (High Resolution)Nominal Mass (~0.7 Da)
Data Acquisition Full-Scan / Data-Dependent MS2Multiple Reaction Monitoring (MRM)
Matrix Interference Low (Resolved by high resolution)Low (Resolved by specific MRM transitions)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude[5]

Section 2: Chromatographic Selectivity (Biphenyl vs. C18 Columns)

The separation of isobaric metabolites—such as the various positional isomers of hydroxy-naphthyl derivatives (M4a-c)—is a frequent failure point in standard reversed-phase chromatography.

The Limitations of C18 Traditional C18 columns rely exclusively on hydrophobic (dispersive) interactions. While effective for the highly lipophilic parent drug, C18 often fails to retain the highly polar hydrolysis product, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (M2), leading to ion suppression in the solvent front[6].

The Biphenyl Advantage Biphenyl stationary phases provide orthogonal selectivity through π−π and dipole-dipole interactions[7]. The electron-deficient nitro-pyrazole ring and the electron-rich naphthyl system of the analytes interact strongly with the biphenyl ligands. This dual-retention mechanism significantly increases the retention time of polar aromatic metabolites and successfully resolves the closely eluting M4a-c isomers that co-elute on a C18 column, limiting ionization suppression and eliminating the need for complex mobile phases[6].

Table 2: Chromatographic Performance Data (Parent & M2)

ParameterStandard C18 ColumnCore-Shell Biphenyl Column
Retention Mechanism Hydrophobic onlyHydrophobic + π−π interactions[7]
Retention of Polar M2 Poor (Elutes near solvent front)Excellent (Strong dipole retention)
Isomer Resolution (M4a-c) Co-elution (Rs < 1.0)Baseline separation (Rs > 1.5)
Optimal Organic Modifier AcetonitrileMethanol (Enhances π−π interactions)[6]

Section 3: Self-Validating Experimental Protocol

A robust metabolite ID assay must be a self-validating system to distinguish true enzymatic metabolites from chemical degradation or matrix artifacts. The following protocol details the in vitro incubation and LC-MS analysis.

Workflow Incubation In Vitro Incubation (HLMs + NADPH) Prep Protein Precipitation (Cold Acetonitrile) Incubation->Prep Separation UHPLC Separation (Biphenyl Column) Prep->Separation Detection Mass Spectrometry (HRMS for ID) Separation->Detection Analysis Data Processing (Structural Elucidation) Detection->Analysis

Step-by-step workflow for the LC-MS characterization of in vitro metabolites.

Step-by-Step Methodology:

  • In Vitro Incubation: Causality: Human Liver Microsomes (HLMs) simulate hepatic first-pass metabolism.

    • Prepare a 100 µL reaction mixture containing HLMs (1 mg/mL protein), 10 µM parent compound, and 100 mM phosphate buffer (pH 7.4).

    • Self-Validation Control 1 (Minus-NADPH): Run a parallel sample without NADPH to identify non-CYP450 mediated reactions (e.g., esterase-driven hydrolysis to M1 and M2).

    • Self-Validation Control 2 (Zero-Time): Run a sample quenched immediately at T=0 to assess background matrix peaks and inherent chemical instability.

    • Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation & Quenching:

    • Initiate the reaction by adding 1 mM NADPH. Incubate for 60 minutes at 37°C.

    • Quench the reaction by adding 300 µL of ice-cold acetonitrile.

    • Causality: Cold acetonitrile rapidly denatures enzymes to halt metabolism and precipitates proteins, preventing LC column clogging and MS source contamination.

  • Sample Extraction:

    • Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Column: Biphenyl core-shell column (e.g., 2.6 µm, 50 x 2.1 mm) maintained at 40°C.

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in methanol.

    • Causality: Methanol is strictly preferred over acetonitrile for biphenyl columns as it enhances the π−π interactions necessary for isomer resolution[6].

    • MS Platform: Orbitrap HRMS operating in positive/negative polarity switching mode.

    • Data Acquisition: Full MS (Resolution 70,000) followed by Data-Dependent MS/MS (ddMS2, Resolution 17,500) using Higher-energy Collisional Dissociation (HCD).

References

  • What are the main advantages of HRMS vs triple quadrupole MS? - Bioanalysis Zone.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC (NIH).
  • Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation - Emery Pharma.
  • A Comparative Guide to LC-MS/MS Method Validation for Metabolite Identification - Benchchem.
  • Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC (NIH).
  • LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl - Phenomenex.
  • HPLC Column Force Biphenyl, 100Å, 3 µm, 150 x 4.6 mm - Analytics-shop (Restek).

Sources

Validating 2-Naphthyl 2-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)Acetate Cleavage: LC-MS/MS vs. Optical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (hereafter referred to as NMPA ) serves as a highly specific, dual-functional esterase substrate. It consists of a pharmacologically relevant pyrazole core linked via an ester bond to a 2-naphthyl leaving group.

Validating the cleavage of this complex ester in biological matrices (e.g., plasma, cell lysates, or liver microsomes) presents a significant analytical challenge. While traditional optical assays rely on the fluorescence of the released 2-naphthol, these methods often fail to provide a complete pharmacokinetic picture. As a Senior Application Scientist, I have structured this guide to objectively compare Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional fluorometric methods, providing causality-driven methodologies to ensure absolute data integrity.

The Mechanistic Challenge: Why Optical Assays Fall Short

The enzymatic hydrolysis of NMPA yields two distinct products: 2-naphthol and 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid .

In a purified, buffer-only enzyme system, the release of 2-naphthol provides a robust fluorescent signal (Excitation: ~354 nm, Emission: ~414 nm)[1]. However, when transitioning to complex biological matrices, optical assays suffer from three critical points of failure:

  • Matrix-Induced Fluorescence Quenching: 2-naphthol is highly susceptible to dynamic quenching by matrix proteins, lipids, and micellar structures. This compartmentalization drastically alters the Stern-Volmer quenching constant ( Ksv​ ), suppressing the emission signal and leading to false-negative cleavage rates[2].

  • Secondary Metabolism Blind Spots: In hepatocyte or microsomal assays, the newly released 2-naphthol can rapidly undergo Phase II metabolism (e.g., glucuronidation). Because the conjugated 2-naphthol loses its characteristic fluorescence, optical assays will underestimate the primary esterase activity.

  • Nitro-Reduction Interference: The 3-nitro group on the pyrazole ring is highly susceptible to enzymatic reduction in biological matrices. Optical assays tracking only the 2-naphthyl leaving group are completely blind to these structural modifications on the pyrazole core, failing to provide a true mass balance[3].

LC-MS/MS circumvents these issues by directly quantifying both the intact NMPA substrate and both cleavage products based on their unique mass-to-charge ( m/z ) ratios, ensuring absolute specificity[4].

Cleavage Pathway & Detection Modalities

Pathway Substrate Intact NMPA Ester (Substrate) Enzyme Esterase / Hydrolase (Cleavage) Substrate->Enzyme Hydrolysis Naphthol 2-Naphthol (Fluorophore) Enzyme->Naphthol Leaving Group Acid Pyrazole-Acetic Acid (Pharmacophore) Enzyme->Acid Acidic Metabolite Fluorometric Assay\n(Ex: 354nm, Em: 414nm) Fluorometric Assay (Ex: 354nm, Em: 414nm) Naphthol->Fluorometric Assay\n(Ex: 354nm, Em: 414nm) LC-MS/MS\n(MRM Quantitation) LC-MS/MS (MRM Quantitation) Naphthol->LC-MS/MS\n(MRM Quantitation) Acid->LC-MS/MS\n(MRM Quantitation)

Fig 1: NMPA cleavage pathway highlighting the divergence between optical and MS detection.

Comparative Performance Data

To establish a baseline for assay selection, the quantitative capabilities of LC-MS/MS were benchmarked against traditional Fluorometric and Colorimetric (Diazonium coupling) assays.

Analytical ParameterLC-MS/MS (MRM Mode)Fluorometric AssayColorimetric (Fast Blue RR)
Primary Analyte Detected Intact NMPA, Pyrazole Acid, 2-Naphthol2-Naphthol only2-Naphthol-Azo Dye
Sensitivity (LOD) 0.5 – 1.0 ng/mL50 – 100 ng/mL> 500 ng/mL
Matrix Interference Low (Resolved via Chromatography)High (Quenching & Autofluorescence)High (Background turbidity)
Mass Balance Verification Yes (Tracks substrate depletion)NoNo
Multiplexing Capability High (Multiple substrates simultaneously)Low (Spectral overlap limits)None

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the methodological choice.

LC-MS/MS Validation Protocol (Gold Standard)

This workflow is specifically optimized to prevent ex vivo esterase activity, a common artifact in plasma and blood samples[5].

Step 1: Reaction Quenching & Protein Precipitation

  • Action: Transfer 50 µL of the biological reaction matrix (containing NMPA) into a microcentrifuge tube. Immediately add 150 µL of ice-cold Acetonitrile (ACN) spiked with a stable-isotope-labeled internal standard (e.g., NMPA- d3​ ).

  • Causality: Biological matrices contain highly active non-specific esterases. ACN rapidly denatures these enzymes, halting the cleavage reaction at the exact time point, while simultaneously precipitating matrix proteins to protect the LC column[4].

Step 2: Sample Extraction

  • Action: Vortex the mixture for 2 minutes at 1500 RPM, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.

  • Causality: Centrifugation pellets the denatured proteins. Maintaining 4°C prevents any residual chemical hydrolysis of the ester bond.

Step 3: UHPLC Separation

  • Action: Inject 5 µL onto a C18 UHPLC column (e.g., 100 × 2.1 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Causality: The highly hydrophobic intact NMPA will elute later than the polar pyrazole-acetic acid and 2-naphthol. Chromatographic separation is critical to prevent ion suppression from matrix phospholipids entering the MS source simultaneously with the analytes.

Step 4: MS/MS Detection (MRM)

  • Action: Monitor specific Multiple Reaction Monitoring (MRM) transitions using Electrospray Ionization (ESI).

    • Intact NMPA: Monitor the [M+H]+ precursor to a specific pyrazole fragment.

    • Pyrazole-Acetic Acid: Monitor the [M−H]− precursor in negative ion mode (due to the carboxylic acid).

  • Causality: Tracking both the depletion of the intact substrate and the stoichiometric appearance of the acid metabolite confirms true enzymatic cleavage, ruling out non-specific loss or secondary metabolism.

Fluorometric Protocol (Baseline Alternative)

Note: Only recommended for purified enzyme kinetics, not complex biological matrices.

  • Preparation: Prepare a 10 mM stock of NMPA in DMSO. Dilute to a 100 µM working solution in 50 mM HEPES buffer (pH 7.4).

  • Reaction: Add 90 µL of the enzyme solution to a black, flat-bottom 96-well microplate. Initiate the reaction by adding 10 µL of the NMPA working solution.

  • Kinetic Read: Immediately place the plate in a microplate reader. Monitor fluorescence continuously at Ex: 354 nm / Em: 414 nm at 37°C for 30 minutes[6].

  • Limitation Check: To validate that matrix quenching is not occurring, a standard curve of pure 2-naphthol must be generated in the exact same biological matrix as the assay[2].

Analytical Workflow Visualization

Workflow cluster_MS LC-MS/MS Workflow (High Fidelity) cluster_Opt Fluorometric Workflow (Prone to Artifacts) Sample Biological Matrix (Plasma / Cell Lysate) Prep_MS Protein Precipitation (Cold ACN + IS) Sample->Prep_MS Aliquot Prep_Opt Direct Dilution (Aqueous Buffer) Sample->Prep_Opt Aliquot LC UHPLC Separation (C18 Column) Prep_MS->LC Supernatant MS Triple Quadrupole MS (MRM Mode) LC->MS Resolved Analytes Read Microplate Reader (Ex: 354nm / Em: 414nm) Prep_Opt->Read Intact Matrix Quench Matrix Quenching & Signal Suppression Read->Quench Interference

Fig 2: Workflow comparison demonstrating the vulnerability of optical assays to matrix interference.

Conclusion

While the 2-naphthyl moiety of NMPA theoretically allows for convenient optical tracking, relying solely on fluorescence in biological matrices introduces severe analytical vulnerabilities. The dynamic quenching of 2-naphthol and the potential for secondary metabolism of the pyrazole core necessitate a more robust approach. By employing the LC-MS/MS methodology outlined above, researchers can achieve a self-validating, stoichiometrically verified readout of NMPA cleavage, ensuring high-fidelity data for drug development and enzyme kinetic studies.

References

  • Sahu, S., & Behera, P. K. (2008). Fluorescence quenching of 2-naphthol by methyl acrylate in micellar medium. Indian Journal of Chemistry, 47A, 1516-1519. Available at: [Link]

  • Horiba Scientific. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Available at:[Link]

  • Wang, et al. (2020). Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma. National Institutes of Health (PMC). Available at: [Link]

  • Star-Weinstock, et al. (2008). Validation of a testosterone and dihydrotestosterone liquid chromatography tandem mass spectrometry assay: Interference and comparison with established methods. PubMed. Available at: [Link]

  • ACS Publications. (2026). Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. Analytical Chemistry. Available at: [Link]

  • MDPI. (2021). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. Molecules. Available at: [Link]

Sources

Analytical Method Comparison: High-Field 2D NMR vs. Routine 1D NMR for the Structural Elucidation of 2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a highly functionalized synthetic conjugate. Its architecture features an electron-rich 2-naphthyl ester linked via an acetate bridge to an electron-deficient 5-methyl-3-nitro-1H-pyrazole core[1]. In drug development and materials science, establishing the precise molecular structure of such intermediates is critical. This guide objectively compares the analytical performance of routine 400 MHz 1D NMR against a High-Field 600 MHz 2D NMR suite, providing supporting experimental data and self-validating protocols for unambiguous structural elucidation.

Structural Challenges & Methodological Causality

As a Senior Application Scientist, selecting the correct analytical technique requires understanding the specific spectroscopic failure points of the molecule . For this compound, standard 1D NMR presents two major analytical blind spots:

  • Aromatic Signal Overlap: The 2-naphthyl ring contains seven contiguous aromatic protons. At standard 400 MHz field strengths, these protons exhibit severe second-order coupling and overlap in a narrow chemical shift window (7.20–7.90 ppm)[2].

  • Regiochemical Ambiguity: The nitration and subsequent alkylation of pyrazoles often yield a mixture of N1 and N2 regiomers[1]. 1D ¹H NMR can confirm the presence of the acetate linker (-CH₂-) and the pyrazole methyl (-CH₃), but it cannot definitively prove whether the acetate is attached at the N1 position (adjacent to the methyl) or the N2 position (adjacent to the nitro group)[3].

To resolve this, an advanced 2D NMR methodology (incorporating HSQC, HMBC, and NOESY) at 600 MHz is required. The higher magnetic field provides the necessary signal dispersion to resolve the naphthyl spin system, while 2D NOESY provides a self-validating proof of spatial proximity between the N1-acetate linker and the C5-methyl group.

Comparative Performance Analysis

The following table summarizes the objective performance metrics of both analytical approaches when applied to this specific pyrazole-naphthyl conjugate.

Performance MetricRoutine 1D NMR (400 MHz)Advanced 2D NMR Suite (600 MHz)
Naphthyl Ring Resolution Poor (Overlapping multiplets, 7.20-7.90 ppm)Excellent (Resolved via ¹H-¹H COSY & ¹³C HSQC)
Regiochemical Certainty Low (Inferred by chemical shift prediction)Absolute (Confirmed via HMBC & NOESY cross-peaks)
Limit of Detection (LOD) ~10 µg (for ¹H), ~1 mg (for ¹³C)~1 µg (CryoProbe enhanced HSQC/HMBC)
Acquisition Time < 15 minutes2 - 4 hours (Full Suite)
Primary Use Case Rapid purity assessment & yield calculationDe novo structural proof & patent filing

Experimental Protocols: Self-Validating NMR Workflows

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes internal controls to prevent artifact generation and ensure absolute chemical shift accuracy.

Step 1: Sample Preparation & Environmental Control
  • Causality: Naphthyl esters can undergo slow hydrolysis if exposed to trace acids in chlorinated solvents.

  • Procedure: Pass 0.75 mL of deuterated chloroform (CDCl₃) through a short plug of basic alumina immediately prior to use. Dissolve 15 mg of the analyte in the purified CDCl₃.

  • Validation: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. The TMS signal must be strictly calibrated to δ 0.00 ppm to ensure the naphthyl aromatic shifts are perfectly reproducible[4].

Step 2: High-Resolution 1D Acquisition
  • Causality: Accurate integration requires complete longitudinal relaxation (T1).

  • Procedure: Acquire the ¹H spectrum at 298 K using a 30° pulse angle (zg30) with a relaxation delay (D1) of 2.0 seconds. For ¹³C NMR, utilize a power-gated decoupling sequence (zgpg30) with a minimum of 1024 scans to achieve a signal-to-noise ratio >10:1 for the quaternary pyrazole carbons[3].

Step 3: 2D NMR Regiochemical Mapping
  • Procedure:

    • Run ¹H-¹³C HSQC to map all directly bonded protons to their respective carbons, isolating the acetate -CH₂- from the naphthyl system.

    • Run ¹H-¹³C HMBC (optimized for long-range coupling, ³J_CH = 8 Hz) to observe correlations from the acetate -CH₂- to the ester carbonyl and the pyrazole C5.

    • Run 2D NOESY (mixing time = 300 ms).

  • Validation: The NOESY spectrum must show a cross-peak between the acetate -CH₂- and the pyrazole -CH₃. If this peak is absent, the compound is the N2-alkylated isomer.

Workflow Prep Sample Prep (CDCl3, TMS) OneD 1D ¹H & ¹³C NMR (400/600 MHz) Prep->OneD HSQC 2D HSQC (C-H Direct Bonds) OneD->HSQC Identify CH/CH2/CH3 HMBC 2D HMBC (Long-Range C-H) OneD->HMBC Quaternary Carbons HSQC->HMBC NOESY 2D NOESY (Spatial Proximity) HMBC->NOESY Regiochemical Link Final Unambiguous Structure NOESY->Final 3D Validation

Caption: Workflow for the structural elucidation of complex pyrazole conjugates using 1D and 2D NMR.

NMR Reference Data & Regiochemical Proof

The following table presents the consolidated reference data derived from the 600 MHz 2D NMR workflow. The chemical shifts are grounded in the empirical behavior of 2-naphthyl acetates[2] and 5-methyl-3-nitro-1H-pyrazole scaffolds[3].

Moiety¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)Key 2D Correlations (HMBC / NOESY)
Ester Carbonyl -166.5HMBC from Acetate -CH₂-
Acetate -CH₂- 5.30 (s, 2H)51.5HMBC to C=O, Pyrazole C5; NOESY to Pyrazole -CH₃
Pyrazole -CH₃ 2.45 (s, 3H)11.5HMBC to Pyrazole C4, C5; NOESY to Acetate -CH₂-
Pyrazole H-4 6.75 (s, 1H)104.5HMBC to Pyrazole C3, C5
Pyrazole C-3 (NO₂) -154.5HMBC from Pyrazole H-4
Pyrazole C-5 -142.0HMBC from Acetate -CH₂-, Pyrazole -CH₃, H-4
Naphthyl H-1 7.55 (d, J = 2.0, 1H)118.5COSY to Naphthyl H-3
Naphthyl H-3 to H-8 7.25 - 7.88 (m, 6H)121.2 - 133.5Internal Naphthyl COSY & HSQC network
Naphthyl C-2 (O) -148.0HMBC from Naphthyl H-1, H-4
The Regiochemical Proof

The defining logic of this analysis lies in the interlocking data between the Heteronuclear (HMBC) and Homonuclear (NOESY) experiments. As visualized below, the ³J HMBC correlation from the acetate protons to the quaternary C5 carbon establishes the chemical bond framework. Simultaneously, the through-space NOESY correlation between the acetate -CH₂- (δ 5.30) and the pyrazole -CH₃ (δ 2.45) definitively proves that the alkylation occurred at the N1 position.

Regiochemistry CH2 Acetate -CH₂- (δ 5.30 ppm) CH3 Pyrazole C5-CH₃ (δ 2.45 ppm) CH2->CH3 NOESY (Space) C5 Pyrazole C5 (δ 142.0 ppm) CH2->C5 HMBC (³J) CH3->C5 HMBC (²J) C3 Pyrazole C3-NO₂ (δ 154.5 ppm) H4 Pyrazole H4 (δ 6.75 ppm) H4->C5 HMBC (²J) H4->C3 HMBC (²J)

Caption: Key HMBC and NOESY correlations establishing the N1-alkylation regiochemistry.

References

  • (5-methyl-3-nitro-1H-pyrazol-1-yl)
  • Source: scribd.com (ACS Publications)
  • Source: benchchem.
  • Time-Resolved IR Studies of 2-Naphthyl(carbomethoxy)

Sources

Selectivity of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate compared to other pyrazole esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The remarkable versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles to achieve desired potency and selectivity. This guide provides an in-depth technical comparison of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate against other pyrazole esters, with a focus on the structural determinants of its biological selectivity. Through a synthesis of existing experimental data and established structure-activity relationships (SAR), we will elucidate the unique characteristics of this compound and its potential therapeutic applications.

The core structure of the target compound combines several key functional groups: a nitrated pyrazole ring, a methyl group, an acetate linker, and a bulky naphthyl ester. Each of these components plays a crucial role in defining the molecule's interaction with biological targets, ultimately governing its selectivity profile. This guide will dissect the contribution of each moiety to the overall activity and compare it with other pyrazole esters lacking these specific features.

Structural Determinants of Selectivity: A Comparative Analysis

The selectivity of a bioactive compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. In the case of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, the interplay between the nitropyrazole core, the naphthyl group, and the acetate linker is paramount.

The Role of the Nitropyrazole Core

The presence of a nitro group at the 3-position of the pyrazole ring is a critical determinant of the compound's biological activity. Nitroaromatic compounds are known to exhibit a range of biological effects, often attributed to their ability to undergo bioreduction to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.[4]

Compared to non-nitrated pyrazole esters, 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is predicted to exhibit enhanced cytotoxic or antimicrobial activity. The electron-withdrawing nature of the nitro group also influences the overall electronic distribution of the pyrazole ring, potentially modulating its binding affinity to specific biological targets. Structure-activity relationship studies on nitropyrazole-derived compounds have indicated that the position and number of nitro groups can significantly impact their cyto- and genotoxicity.[4]

The Influence of the Naphthyl Moiety

The incorporation of a naphthyl group via an ester linkage introduces a significant steric and lipophilic component to the molecule. This bulky, aromatic system can influence selectivity in several ways:

  • Enhanced Target Binding: The planar and extensive aromatic surface of the naphthyl group can facilitate strong π-π stacking interactions with aromatic residues within the active site of a target protein. This can lead to a higher binding affinity and, consequently, greater potency and selectivity compared to pyrazole esters with smaller, less lipophilic ester groups (e.g., methyl or ethyl esters).

  • Membrane Permeability: The increased lipophilicity imparted by the naphthyl group can enhance the compound's ability to traverse cellular membranes, a crucial factor for reaching intracellular targets.

  • Differential Cellular Uptake: The unique size and shape of the naphthyl moiety may lead to selective uptake by certain cell types or microorganisms, contributing to its overall selectivity profile.

Studies on naphthyl pyrazole analogues have demonstrated their potential as anticancer and antimicrobial agents, with the naphthyl group often being a key contributor to their activity.[5][6]

The Acetate Linker and Methyl Group

The 2-(5-methyl...-1-yl)acetate portion of the molecule provides a flexible linker between the pyrazole core and the naphthyl ester. The length and flexibility of this linker can be critical for orienting the key pharmacophoric elements within a target's binding site. The methyl group at the 5-position of the pyrazole ring can also contribute to target selectivity by influencing the molecule's conformation and providing additional hydrophobic interactions.

Comparative Biological Activity: An Overview

Antimicrobial and Antifungal Selectivity

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of various pyrazole derivatives.[2][7][8] The presence of an ester group has been shown to be beneficial for antimicrobial effects.[9] It is hypothesized that 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate would exhibit significant activity against a range of bacterial and fungal strains.

Comparison with other Pyrazole Esters:

  • Alkyl Pyrazole Esters: Compared to simple alkyl esters (e.g., methyl or ethyl pyrazoleacetates), the naphthyl ester is expected to exhibit greater potency and potentially a different spectrum of activity due to its increased lipophilicity and potential for enhanced target interactions.

  • Substituted Phenyl Pyrazole Esters: While phenyl esters also introduce an aromatic moiety, the larger surface area of the naphthyl group may allow for more extensive interactions, leading to higher selectivity for certain microbial targets. The presence of substituents on the phenyl ring of other esters would further modulate their activity, with electron-withdrawing groups often enhancing antimicrobial effects.[7]

Anticancer Selectivity

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][3][10] The cytotoxic potential of the nitro group, combined with the tumor-targeting potential of the naphthyl moiety, suggests that 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate could exhibit selective cytotoxicity against cancer cell lines.

Comparison with other Pyrazole Esters:

  • Non-nitrated Pyrazole Esters: The presence of the nitro group is a key differentiator, likely conferring greater cytotoxic potential compared to analogous non-nitrated pyrazole esters.

  • Pyrazole Esters with Different Aromatic Moieties: The selectivity against different cancer cell lines is often influenced by the nature of the aromatic group in the ester. Naphthyl-containing compounds have shown promise in targeting specific cancer types, and it is plausible that the target compound would exhibit a distinct selectivity profile compared to pyrazole esters bearing other aromatic or heteroaromatic groups.[11]

Experimental Methodologies for Selectivity Profiling

To empirically determine the selectivity of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, a series of well-established in vitro assays should be employed.

Antimicrobial Selectivity Testing

A standard method for assessing antimicrobial selectivity is to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Microbial Inoculum: Prepare standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds (2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate and other pyrazole esters) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plates C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Compare MIC Values for Selectivity Profile E->F

Caption: Workflow for determining antimicrobial selectivity using a broth microdilution assay.

Anticancer Selectivity Testing

To evaluate the selective anticancer activity, the compound should be tested against a panel of human cancer cell lines from different tissue origins and a non-cancerous cell line to assess its therapeutic index.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture the selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a normal cell line (e.g., MCF-10A non-tumorigenic breast epithelial cells) in appropriate culture media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. The selectivity index can be calculated as the ratio of the IC50 for the normal cell line to the IC50 for the cancer cell line.

Workflow for Anticancer Selectivity Profiling

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture Cancer and Normal Cell Lines B Seed Cells into 96-well Plates A->B C Treat Cells with Test Compounds B->C D Perform MTT Assay C->D E Measure Absorbance D->E F Calculate IC50 Values E->F G Determine Selectivity Index F->G

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, the synthesis of novel chemical entities is a daily reality. With innovation, however, comes the profound responsibility of ensuring safety, not just during the compound's use but through its entire lifecycle, culminating in its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, a compound for which specific safety data may not yet be widely available. As such, this procedure is grounded in the principles of handling unknown or particularly hazardous substances, drawing from the known risks associated with its constituent chemical motifs: a nitro-pyrazole, a naphthyl group, and an acetate ester.

The foundational principle when handling a novel compound is to assume it is hazardous.[1][2] This approach, mandated by safety-conscious organizations, ensures maximum protection for personnel and the environment. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling, storage, and disposal of hazardous chemicals.[3][4][5] This document serves as a specialized component of such a plan.

Hazard Assessment: A Synthesis of Structural Alerts

Without a specific Safety Data Sheet (SDS), a risk assessment must be based on the compound's structure. 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate contains several functional groups that inform our safety and disposal strategy:

  • Nitroaromatic Group (Nitro-pyrazole): Nitro compounds are often energetic, potentially flammable, and can be toxic.[6] They are generally considered hazardous waste and must not be disposed of via drains or as common refuse.[6][7]

  • Pyrazole Ring: The pyrazole moiety is a common scaffold in pharmaceuticals and agrochemicals.[8][9] While the parent pyrazole has known toxicity, derivatives can vary widely. Disposal of pyrazole-containing compounds requires treating them as hazardous waste to prevent environmental contamination.[10]

  • Naphthyl Group: Polycyclic aromatic hydrocarbons and their derivatives can present toxicological concerns. Structurally similar compounds, like 2-naphthyl acetate, are treated as hazardous substances requiring careful handling to avoid contact and inhalation.[11]

Based on this analysis, 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate must be managed as a hazardous waste, likely possessing properties of toxicity and potential reactivity.

Quantitative Hazard Data from Analogous Compounds

To provide a semi-quantitative basis for our precautions, the table below summarizes hazard information for structurally related compounds.

Feature/CompoundHazard ClassificationKey Disposal Considerations
Nitro Compounds (General) Hazardous WasteDo not dispose down drain or in regular trash.[6][7] Segregate from incompatible materials.[6]
Pyrazole Acute Toxicity (Oral, Dermal), Skin/Eye IrritantTreat as hazardous waste. Prevent release to the environment.[10]
2-Naphthyl acetate Eye Damage, Potential Skin Irritant[11]Treat as hazardous. Avoid dust generation during cleanup.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate in any context—synthesis, use, or disposal—a comprehensive PPE protocol is mandatory.[12]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[1] Always use proper glove removal technique to avoid skin contact.[13]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required.[2]

  • Body Protection: A flame-resistant lab coat should be worn.[6]

  • Respiratory Protection: All handling and disposal preparation should occur within a certified chemical fume hood to minimize inhalation exposure.[2][6]

Step-by-Step Disposal Protocol

Disposal must be conducted in strict accordance with federal, state, and local regulations, managed through your institution's Environmental Health and Safety (EHS) department.[14]

Step 1: Waste Segregation and Collection

  • Isolate the Waste: Do not mix 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate waste with other waste streams.[12] This includes both pure, unused compound and any contaminated materials.

  • Collect Contaminated Materials: All items that have come into contact with the compound are considered hazardous waste. This includes:

    • Gloves, weighing papers, and pipette tips.

    • Solvent rinses from contaminated glassware.

    • Spill cleanup materials.

  • Use a Designated Container: Place all solid waste into a dedicated, durable, and sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass bottle for sharps/small items).[10] The container must be in good condition and leak-proof.[12]

Step 2: Labeling the Hazardous Waste Container

  • Clear Identification: Proper labeling is a critical requirement under the Resource Conservation and Recovery Act (RCRA).[15] The label must be securely affixed to the container.

  • Required Information: The label must include:

    • The words "Hazardous Waste".[16]

    • The full, unambiguous chemical name: "2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate ".

    • A clear statement of the primary hazards (based on our assessment): "Toxic ", "Irritant ".

    • The accumulation start date (the date the first piece of waste is added to the container).[17]

Step 3: Storage of Waste Container

  • Designated Accumulation Area: Store the sealed waste container in a designated hazardous waste accumulation area, as specified by your institution's EHS.[10]

  • Safe Storage Conditions: This area must be secure, well-ventilated, and away from sources of ignition or incompatible materials such as strong bases, amines, and oxidizing/reducing agents.[6] Store in secondary containment to prevent the spread of material in case of a leak.[1]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Never attempt to dispose of this chemical yourself. Contact your institution's EHS department to schedule a pickup.[10][12]

  • Provide Information: Be prepared to provide the full chemical name and any hazard information you have gathered.

  • Manifesting: The EHS department will handle the creation of a hazardous waste manifest, which tracks the waste from your laboratory to its final, permitted treatment, storage, and disposal facility (TSDF).[18][19]

Emergency Procedures: Spill Management

Even with careful handling, spills can occur. All spills of a novel compound should be treated as a major event until proven otherwise.[1]

For a Small Solid Spill (<1 gram):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work must be performed in a chemical fume hood.

  • Don Appropriate PPE: Wear the full PPE described in Section 2.

  • Contain the Spill: Gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[6][20] Avoid creating dust.[21] You can lightly dampen the absorbent material to help with this.

  • Collect the Material: Carefully scoop the mixture into your designated hazardous waste container.[21]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), then with soap and water.[6] Place the cleaning materials into the hazardous waste container.

  • Dispose: Seal and label the container as described above.

For a Large Spill (>1 gram) or Any Spill Outside a Fume Hood:

  • Evacuate: Immediately evacuate the immediate area.

  • Notify: Alert your supervisor and contact your institution's EHS or emergency response team immediately.[1][2]

  • Secure the Area: Prevent unauthorized personnel from entering the spill zone.

  • Provide Information: Be prepared to provide the chemical name and spill location to emergency responders.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the safe disposal of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Containment cluster_disposal Storage & Final Disposal Start Start: Waste Generated Assess Assess Hazards: - Nitro Group (Reactive, Toxic) - Pyrazole (Toxic) - Naphthyl (Irritant) - Treat as Hazardous [13, 14] Start->Assess Spill Spill Occurs Start->Spill PPE Don Full PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Work in Fume Hood [1, 14] Assess->PPE Collect Collect Waste: - Pure Compound - Contaminated Consumables - Spill Debris [8] PPE->Collect Segregate Segregate Waste Stream (Do Not Mix) [8] Collect->Segregate Container Place in Compatible, Sealed Container [12] Segregate->Container Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) - Accumulation Date [6, 31] Container->Label Store Store in Designated Hazardous Waste Area [12] Label->Store ContactEHS Contact EHS for Pickup [8] Store->ContactEHS End End: Professional Disposal via Manifested TSDF [18] ContactEHS->End AssessSpill Small Spill (<1g) Inside Hood? Spill->AssessSpill Yes LargeSpill Large Spill (>1g) or Outside Hood Spill->LargeSpill No Cleanup Contain with Sand/Vermiculite Collect into Waste Container Decontaminate Area [1, 7] AssessSpill->Cleanup Evacuate Evacuate Area Call EHS/Emergency Response [13] LargeSpill->Evacuate Cleanup->Collect Evacuate->End

Caption: Disposal workflow for 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.

References

  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Occupational Safety and Health Administration (OSHA).
  • U.S. Environmental Protection Agency (EPA).
  • MasterControl. 29 CFR 1910.
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  • SAFE WORK PROCEDURE. CHEMICAL SPILL CLEAN UP (Science / IA).
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  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP.
  • UNC Charlotte Environmental Health and Safety. Novel Chemicals With Unknown Hazards.
  • UNC Charlotte Environmental Health and Safety. CHEMICAL SPILL PROCEDURES.
  • Benchchem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
  • ACTenviro.
  • University of California, Santa Cruz. Spill-Procedures.
  • American Chemistry Council.
  • U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Organic Chemistry Lab.
  • AFG Bioscience LLC.
  • Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone.
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A Guide to the Safe Handling and Disposal of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative assessment of hazards associated with its structural components: a 2-naphthyl group, a nitro-pyrazole moiety, and an acetate ester linkage. This guide is designed to foster a culture of safety and ensure that all handling and disposal procedures are conducted with the utmost care and in accordance with established laboratory safety standards.

Hazard Assessment: A Synthesis of Structural Risks

The chemical structure of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate suggests a multi-faceted hazard profile. A thorough understanding of the risks associated with each component is critical for safe handling.

  • Pyrazole Derivatives : The pyrazole core is a common motif in pharmaceuticals and agrochemicals.[1] Compounds containing this structure are often biologically active and can be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[2][3] Prolonged or repeated exposure to some pyrazole derivatives has been shown to cause organ damage.

  • Nitroaromatic Compounds : The presence of a nitro group on the pyrazole ring is a significant consideration. Aromatic nitro compounds are reactive and can be toxic.[4] The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the entire molecule.[5] It is crucial to handle such compounds in a well-ventilated area to avoid inhalation.[6]

  • 2-Naphthyl Moiety : Naphthyl compounds, such as 2-naphthyl acetate, can pose their own risks. 2-Naphthyl acetate is considered a hazardous substance that can cause serious eye damage.[7]

Given these considerations, 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate should be handled as a potentially hazardous substance with the potential to cause skin and eye irritation, be harmful if ingested, and pose risks upon inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is mandatory to ensure the safety of all laboratory personnel.[2] The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.Essential to prevent eye contact, which can cause serious irritation.[8][9] A face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin irritation.[10] Gloves should be inspected before use and replaced immediately if contaminated or damaged.
Laboratory coat.To protect personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure.[11] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Work Area : All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation risks.[12]

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing : Use a disposable weighing paper or boat to prevent contamination of balances. Handle with care to avoid generating dust.[9]

  • Spatulas : Use non-sparking spatulas when transferring the solid.[12]

Dissolving and Reactions
  • Solvent Addition : Add solvents slowly to the solid to avoid splashing.

  • Closed Systems : Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Temperature Control : Be mindful of reaction temperatures, as some nitroaromatic compounds can be unstable at elevated temperatures.[4]

Storage
  • Container : Store the compound in a tightly sealed, clearly labeled container.[13]

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[6]

  • Segregation : Store away from heat, sparks, and open flames.[6]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.[11]

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[11]

  • Containment : Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[11]

  • Collection : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[10][11]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[11]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste materials contaminated with 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate must be treated as hazardous waste.[11]

  • Waste Collection : Collect all waste material, including any contaminated items (e.g., gloves, absorbent pads, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.[11][14] The container label should include the full chemical name and appropriate hazard warnings.[11]

  • Disposal Arrangement : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[11][15]

  • Prohibited Disposal : Do not dispose of this compound down the drain or in regular trash.[6][11]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely handling and disposing of 2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.

cluster_handling Handling Protocol cluster_spill Spill Management cluster_disposal Disposal Protocol prep Preparation & Weighing (In Fume Hood) dissolve Dissolving & Reactions (Closed System) prep->dissolve Handle with Care evacuate Evacuate & Ventilate prep->evacuate If Spill Occurs storage Storage (Cool, Dry, Ventilated) dissolve->storage Store Properly dissolve->evacuate If Spill Occurs collect_waste Collect Contaminated Materials (Labeled Container) dissolve->collect_waste Dispose of Reaction Waste storage->collect_waste Dispose of Expired/Unused Chemical contain Contain with Inert Material evacuate->contain collect Collect in Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate contact_ehs Contact EHS for Pickup decontaminate->contact_ehs Dispose of Spill Waste collect_waste->contact_ehs

Caption: Workflow for handling, spill management, and disposal.

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Feasible Synthetic Routes

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2-naphthyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
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